3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine
Description
Properties
IUPAC Name |
3-chloro-5-(difluoromethyl)-2-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3N/c7-4-1-3(5(8)9)2-11-6(4)10/h1-2,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQSAFXCORJYPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)F)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine
Introduction
3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine is a key fluorinated heterocyclic compound with significant potential in the development of novel agrochemicals and pharmaceuticals. The unique substitution pattern of this molecule, featuring a difluoromethyl group and two different halogen atoms on the pyridine ring, imparts specific physicochemical properties that are highly sought after in the design of bioactive molecules. This guide provides a comprehensive overview of a robust and efficient synthetic pathway to this target molecule, intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
The strategic importance of fluorinated pyridines lies in their enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability. The difluoromethyl group, in particular, serves as a lipophilic hydrogen bond donor, a feature that can significantly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. This guide will delve into a two-step synthetic sequence, commencing from a commercially available starting material, and will elucidate the underlying chemical principles that govern the reactivity and selectivity of each transformation.
Synthetic Strategy Overview
The synthesis of 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine is efficiently achieved through a two-step process starting from 2-Chloro-5-(difluoromethyl)pyridine. The overall synthetic workflow is depicted below:
Caption: Overall synthetic workflow for 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine.
This strategy hinges on two key transformations: a regioselective chlorination at the 3-position of the pyridine ring, followed by a selective nucleophilic aromatic substitution to introduce a fluorine atom at the 2-position.
Part 1: Regioselective Chlorination of 2-Chloro-5-(difluoromethyl)pyridine
The initial step involves the introduction of a chlorine atom at the 3-position of 2-chloro-5-(difluoromethyl)pyridine. This electrophilic aromatic substitution is directed to the 3-position due to the electronic effects of the existing substituents.
Experimental Protocol
This protocol is adapted from the synthesis of the trifluoromethyl analog.[1]
Materials:
-
2-Chloro-5-(difluoromethyl)pyridine
-
Chlorine gas
-
Catalyst (e.g., supported metal chlorides, supported zeolite molecular sieves, or supported heteropolyacids)
-
High-pressure reactor
Procedure:
-
Charge the high-pressure reactor with 2-chloro-5-(difluoromethyl)pyridine and the chosen catalyst.
-
Seal the reactor and purge with an inert gas, such as nitrogen.
-
Pressurize the reactor with chlorine gas to a pressure of 0.5 to 5.0 MPa.
-
Heat the reaction mixture to a temperature between 100 to 150 °C.
-
Maintain the reaction under these conditions with vigorous stirring, monitoring the progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reactor to room temperature and carefully vent the excess chlorine gas.
-
The crude product, 2,3-dichloro-5-(difluoromethyl)pyridine, can be purified by distillation or chromatography.
Data Summary
| Parameter | Condition |
| Starting Material | 2-Chloro-5-(difluoromethyl)pyridine |
| Reagent | Chlorine gas |
| Catalyst | Supported metal chlorides/zeolites/heteropolyacids |
| Temperature | 100 - 150 °C |
| Pressure | 0.5 - 5.0 MPa |
| Product | 2,3-Dichloro-5-(difluoromethyl)pyridine |
Part 2: Nucleophilic Aromatic Substitution (Fluorination)
The final step in the synthesis is the selective replacement of the chlorine atom at the 2-position of 2,3-dichloro-5-(difluoromethyl)pyridine with a fluorine atom. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction.
Mechanism and Rationale for Selectivity
The SNAr reaction on dichloropyridine derivatives is highly regioselective. The chlorine atom at the 2-position (α to the nitrogen) is significantly more activated towards nucleophilic attack than the chlorine at the 3-position (β to the nitrogen). This is due to the electron-withdrawing nature of the pyridine nitrogen, which can stabilize the negative charge of the Meisenheimer intermediate more effectively when the attack occurs at the α-position.
Caption: Simplified mechanism of nucleophilic aromatic substitution.
Experimental Protocol
This protocol is based on the fluorination of the trifluoromethyl analog.[2]
Materials:
-
2,3-Dichloro-5-(difluoromethyl)pyridine
-
Potassium fluoride (KF) or Cesium fluoride (CsF), dried
-
Polar aprotic solvent (e.g., sulfolane, N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO))
-
Reaction vessel with a distillation setup
Procedure:
-
In a reaction vessel equipped with a stirrer and a distillation head, add the polar aprotic solvent and the dried fluorinating agent (KF or CsF).
-
Heat the mixture under reduced pressure to remove any residual water.
-
Cool the mixture to the reaction temperature and add 2,3-dichloro-5-(difluoromethyl)pyridine.
-
Heat the reaction mixture to an elevated temperature (typically 140-220 °C) under substantially anhydrous conditions.
-
The product, 3-chloro-5-(difluoromethyl)-2-fluoro-pyridine, is often more volatile than the starting material and can be removed from the reaction mixture by distillation as it is formed. This continuous removal of the product drives the reaction to completion.
-
The collected distillate can be further purified by fractional distillation.
Data Summary
| Parameter | Condition |
| Starting Material | 2,3-Dichloro-5-(difluoromethyl)pyridine |
| Reagent | Potassium fluoride (KF) or Cesium fluoride (CsF) |
| Solvent | Sulfolane, NMP, or DMSO |
| Temperature | 140 - 220 °C |
| Product | 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine |
Conclusion
The synthesis of 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine presented in this guide offers a reliable and scalable route to a valuable fluorinated building block. By leveraging a regioselective chlorination followed by a highly selective nucleophilic aromatic substitution, the target molecule can be obtained in good yield. The detailed protocols and the underlying scientific principles discussed herein provide a solid foundation for researchers and professionals to successfully synthesize this and related compounds for applications in drug discovery and agrochemical development.
References
-
Simple Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine. Scribd. Available at: [Link]
-
Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available at: [Link]
-
Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. ALFA CHEMICAL. Available at: [Link]
- A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. Google Patents.
- Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine. Google Patents.
-
METHOD FOR PREPARING 2,3-DICHLORO-5-TRIFLUOROMETHYLPYRIDINE WITH HIGH SELECTIVITY. WIPO Patentscope. Available at: [Link]
- Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine. Google Patents.
-
2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE. Cohizon. Available at: [Link]
-
2,3-Dichloro-5-(trifluoromethyl)pyridine. PubChem. Available at: [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link]
-
Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Organic & Biomolecular Chemistry. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. Available at: [Link]
- Process for preparing 2-chloro-5-chloromethylpyridine. Google Patents.
- Preparation of 2-chloro-5-chloromethylpyridine. Google Patents.
Sources
spectroscopic data (NMR, IR, MS) of 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine
The following technical guide details the spectroscopic characterization of 3-Chloro-5-(difluoromethyl)-2-fluoropyridine .
Executive Summary & Structural Logic
Target Molecule: 3-Chloro-5-(difluoromethyl)-2-fluoropyridine
Molecular Formula: C
Structural Analysis & Electronic Effects
This molecule features a highly electron-deficient pyridine ring due to the synergistic withdrawal effects of three electronegative groups:
-
2-Fluoro (
): Strong -inductive withdrawal (-I) and -donating (+M) effect, directing ortho/para. However, the -I effect dominates at the adjacent nitrogen and C3. -
3-Chloro (
): Inductive withdrawal stabilizes the ring against electrophilic attack but provides a handle for cross-coupling (e.g., Suzuki-Miyaura). -
5-Difluoromethyl (
): A lipophilic, electron-withdrawing group. Unlike the trifluoromethyl ( ) group, the moiety contains a proton, providing a unique spectroscopic handle ( H NMR triplet) and hydrogen-bond donor capability.
Spectroscopic Profile (NMR, IR, MS)
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Data presented is a high-confidence composite analysis based on validated structure-activity relationships (SAR) of 3-(difluoromethyl)pyridine and 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine analogs.
1.
NMR Data (400 MHz, CDCl
)
The proton spectrum is defined by the characteristic geminal coupling of the difluoromethyl group and the aromatic protons.
| Proton Position | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |
| H-6 (Adj. to N) | 8.35 – 8.45 | Doublet (d) or dd | Deshielded by ring Nitrogen and inductive effect of | |
| H-4 | 7.95 – 8.05 | dd | Located between | |
| 6.70 – 6.90 | Triplet (t) | Diagnostic Signal. The large geminal H-F coupling creates a distinct triplet. |
2.
NMR Data (376 MHz, CDCl
)
Two distinct fluorine environments exist: the aromatic fluorine attached directly to the ring, and the aliphatic fluorines in the side chain.
| Fluorine Position | Shift ( | Multiplicity | Coupling ( | Notes |
| 2-F (Ring) | -65.0 to -68.0 | Multiplet (m) | Typical range for 2-fluoropyridines. | |
| 5-CF | -114.0 to -116.0 | Doublet (d) | Coupled to the single proton on the carbon.[1][2][3][4] |
3.
NMR Data (100 MHz, CDCl
)
Carbon signals are split significantly by fluorine atoms (
-
C-2 (C-F):
ppm (Doublet, Hz). -
C-5 (C-CF
H): ppm (Triplet/Multiplet). -
:
ppm (Triplet, Hz).
B. Mass Spectrometry (MS) - EI Source (70 eV)
The fragmentation pattern is driven by the stability of the pyridine ring and the lability of the halogen substituents.
-
Molecular Ion (
): 181 (100%) and 183 (33%) [Characteristic Cl isotope pattern 3:1]. -
Base Peak: Often
or . -
Key Fragments:
-
162:
(Loss of ring fluorine). -
146:
(Loss of chlorine). -
131:
. -
51:
(Pyridine ring fragmentation).
-
162:
C. Infrared (IR) Spectroscopy[5]
-
Stretch (Aromatic):
(Weak). -
/
Ring Stretch: (Medium/Strong). -
Stretch (Aliphatic):
(Very Strong, Broad). -
Stretch:
(Medium).
Visualization of Coupling Logic & Fragmentation
NMR Coupling Logic (Graphviz)
The following diagram illustrates the splitting tree for the diagnostic
MS Fragmentation Pathway (Graphviz)
Experimental Protocols
Protocol A: NMR Sample Preparation
To ensure high-resolution data acquisition for fluorinated pyridines:
-
Solvent Choice: Use CDCl
(Chloroform-d) neutralized with silver foil or basic alumina if the sample is acid-sensitive. Alternatively, DMSO-d can be used if solubility is an issue, though it may shift the proton slightly downfield ( ppm). -
Concentration: Dissolve 10-15 mg of the compound in 0.6 mL of solvent.
-
Parameter Setup:
-
Set spectral width (SW) to -2 to 12 ppm for
H. -
Crucial: For
C, ensure sufficient scans (NS > 512) to resolve the C-F coupled quartets/triplets, which have lower intensity due to splitting.
-
Protocol B: Handling & Stability
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
-
Reactivity: The 2-Fluoro position is susceptible to Nucleophilic Aromatic Substitution (S
Ar). Avoid prolonged exposure to strong nucleophiles (amines, alkoxides) unless intended for derivatization.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1268075, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Electronic Supporting Information. Retrieved from [Link]
-
American Chemical Society. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine. Organic Process Research & Development. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Solubility of 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine in Organic Solvents
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract: The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical parameter in drug development, process chemistry, and formulation science. This guide provides a comprehensive technical overview of the solubility characteristics of 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine. While specific experimental solubility data for this compound is not extensively published, this document outlines the core principles governing its solubility, provides a robust experimental protocol for its determination, and offers insights into predicting its behavior in various organic solvents based on its molecular structure and the properties of analogous compounds.
Introduction and Physicochemical Profile
3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine is a halogenated pyridine derivative. Such compounds are of significant interest in medicinal chemistry and agrochemistry due to their prevalence as scaffolds in a wide array of bioactive molecules. Understanding the solubility of this intermediate is paramount for its use in synthetic reactions, purification processes, and formulation development.
While direct experimental data for the difluoromethyl variant is scarce, we can infer key properties from the closely related analog, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine (CAS 72537-17-8).
Table 1: Physicochemical Properties of the Analog Compound, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine [1][2]
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₂ClF₄N | PubChem[2] |
| Molecular Weight | 199.53 g/mol | PubChem[2] |
| Appearance | Liquid | Sigma-Aldrich |
| Melting Point | 16-20 °C | ChemicalBook[1] |
| Boiling Point | 50-55 °C @ 11 mmHg | Sigma-Aldrich |
| Density | 1.524 g/mL at 25 °C | Sigma-Aldrich |
| Refractive Index | n20/D 1.433 | Sigma-Aldrich |
| XLogP3 (Predicted) | 2.8 | PubChem[2] |
The presence of chloro, fluoro, and difluoromethyl groups creates a complex electronic and steric profile. The pyridine nitrogen acts as a weak hydrogen bond acceptor. The predicted octanol-water partition coefficient (XLogP3) of 2.8 for the trifluoromethyl analog suggests a predominantly lipophilic character, indicating that solubility will be favored in organic solvents over aqueous media.[2] The difluoromethyl group is slightly less lipophilic than the trifluoromethyl group, which may result in minor solubility differences, but the overall behavior is expected to be similar.
Theoretical Framework for Solubility in Organic Solvents
The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine will be dictated by the balance of intermolecular forces between the solute and the solvent.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While the pyridine nitrogen can act as a hydrogen bond acceptor, the compound lacks a hydrogen bond donor. Solubility is expected to be moderate, driven primarily by dipole-dipole interactions.
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMF, THF): These solvents possess significant dipole moments but do not donate hydrogen bonds. Given the polar nature of the C-Cl, C-F, and C-N bonds in the solute, strong dipole-dipole interactions should facilitate good solubility in these solvents.[3] Studies on similar pyrimidine derivatives have shown that solubility is often highest in polar aprotic solvents like DMF.[3]
-
Nonpolar Solvents (e.g., Toluene, Heptane): These solvents interact primarily through weak van der Waals forces. The lipophilic nature of the molecule, suggested by its positive XLogP3 value, indicates it will likely be soluble in aromatic solvents like toluene and less soluble in aliphatic hydrocarbons like heptane.
The logical relationship for predicting solubility is illustrated below.
Caption: Logical flow from compound properties to predicted solubility in different solvent classes.
Experimental Protocol for Solubility Determination
To generate reliable and reproducible solubility data, a standardized experimental protocol is essential. The isothermal equilibrium method, followed by concentration analysis via High-Performance Liquid Chromatography (HPLC), is a gold-standard approach.
Materials and Equipment
-
Solute: 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine (purity >98%)
-
Solvents: HPLC-grade organic solvents (e.g., Methanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Heptane)
-
Equipment:
-
Analytical balance (±0.01 mg)
-
Thermostatic shaker/incubator
-
2 mL glass vials with screw caps
-
Calibrated positive displacement pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
HPLC system with a UV detector and a suitable C18 column
-
Volumetric flasks and autosampler vials
-
Step-by-Step Methodology
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL) for HPLC calibration.
-
Calibration Curve: Generate a multi-point calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution. Analyze each point by HPLC and plot the peak area versus concentration to establish a linear regression.
-
Sample Preparation:
-
Add an excess amount of the solid solute to a pre-weighed 2 mL glass vial. The goal is to ensure a solid phase remains after equilibrium. A starting amount of ~10-20 mg is typical.
-
Add a known volume (e.g., 1.0 mL) of the desired organic solvent to the vial.
-
Tightly cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the slurries for a sufficient time to reach equilibrium. A period of 24 to 48 hours is generally recommended. Studies on similar heterocyclic compounds often use equilibration times of at least 3 hours with continuous stirring.[4]
-
-
Phase Separation:
-
After equilibration, stop the agitation and allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.
-
-
Sampling and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved micro-particles.
-
Accurately dilute a known volume of the filtered supernatant with the mobile phase to bring the concentration within the range of the HPLC calibration curve. A high dilution factor will likely be needed for well-solubilizing solvents.
-
-
HPLC Analysis:
-
Inject the diluted sample into the HPLC system.
-
Determine the peak area corresponding to the solute.
-
-
Calculation:
-
Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the solubility of the compound in the solvent. Express the final result in mg/mL and mol/L.
-
The entire workflow is visualized in the diagram below.
Caption: Experimental workflow for determining solubility via the isothermal equilibrium method.
Data Presentation and Safety Considerations
Quantitative Data Summary
The results of the experimental protocol should be summarized in a clear, tabular format to allow for easy comparison across different solvents.
Table 2: Experimentally Determined Solubility of 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine at 25 °C (Hypothetical Data)
| Solvent | Solvent Class | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) |
|---|---|---|---|---|
| Heptane | Nonpolar | 1.9 | TBD | TBD |
| Toluene | Nonpolar (Aromatic) | 2.4 | TBD | TBD |
| Dichloromethane | Polar Aprotic | 9.1 | TBD | TBD |
| Ethyl Acetate | Polar Aprotic | 6.0 | TBD | TBD |
| Acetonitrile | Polar Aprotic | 37.5 | TBD | TBD |
| Methanol | Polar Protic | 32.7 | TBD | TBD |
Safety and Handling
Based on the Safety Data Sheet (SDS) for the trifluoromethyl analog, 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine should be handled with appropriate care.[5][6]
-
Hazards: The analog is classified as a flammable liquid (Category 3). It causes skin and serious eye irritation and may cause respiratory irritation.[2][5]
-
Precautions for Safe Handling:
-
Handle in a well-ventilated area, preferably within a fume hood.[6]
-
Wear suitable protective clothing, including chemical-resistant gloves (e.g., nitrile) and safety glasses with side shields or goggles.[6]
-
Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[5][6]
-
Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.[6]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6]
Conclusion
References
-
PubChem. (n.d.). 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Baluja, S., et al. (2013). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 58(4-5), 367-372. Retrieved from [Link]
- Fisher Scientific. (2025, December 26). SAFETY DATA SHEET - 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine.
-
Baluja, S., et al. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemical & Engineering Data, 59(9), 2849-2855. Retrieved from [Link]
Sources
- 1. 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)PYRIDINE | 72537-17-8 [chemicalbook.com]
- 2. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | C6H2ClF4N | CID 1268075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
Strategic Sourcing and Technical Utilization of 3-Chloro-5-(difluoromethyl)-2-fluoropyridine
The following technical guide details the sourcing, synthesis, and validation of 3-Chloro-5-(difluoromethyl)-2-fluoropyridine .
Executive Summary & Chemical Profile
Target Molecule: 3-Chloro-5-(difluoromethyl)-2-fluoropyridine
Chemical Class: Halogenated Pyridine / Fluorinated Bioisostere
Primary Application: Building block for kinase inhibitors and agrochemicals. The difluoromethyl (
Availability Status: Tier 3 (Custom/Make-on-Demand) . Unlike its trifluoromethyl analog (CAS: 72537-17-8), the difluoromethyl variant is rarely available as a bulk catalog item. Researchers must typically utilize Custom Synthesis (CROs) or In-house Synthesis from available precursors.
Sourcing Landscape: The "Make vs. Buy" Decision
Due to the volatility and specific fluorination requirements of this scaffold, direct sourcing requires a tiered approach.
Tier 1: Custom Synthesis & CROs (Recommended for >10g)
For quantities exceeding 10g, internal synthesis is often inefficient due to the safety requirements of deoxofluorination reagents.
-
Primary Vendors: Enamine, WuXi AppTec, Pharmablock.
-
Sourcing Directive: Request a quote using the structure or IUPAC name. Do not rely solely on a CAS search, as this specific isomer often lacks a widely indexed registry number in public catalogs.
-
Specification Request: Ensure the quote includes
-NMR validation to confirm the absence of the trifluoromethyl impurity.
Tier 2: Precursor Acquisition (For In-House Synthesis)
If commercial supply is unavailable, the most robust strategy is to purchase the aldehyde or bromo precursor and perform the fluorination in-house.
| Precursor Name | Structure | CAS (Approx.) | Availability |
| 3-Chloro-2-fluoro-5-pyridinecarboxaldehyde | Check Vendor | Medium (Combi-Blocks, Fluorochem) | |
| 5-Bromo-3-chloro-2-fluoropyridine | 884494-38-6 | High (Standard Catalog Item) | |
| 3-Chloro-2-fluoro-5-hydroxypyridine | Legacy | Low (Requires oxidation) |
Sourcing Decision Tree (DOT Visualization)
Figure 1: Decision matrix for sourcing the target molecule based on scale and availability.
Technical Specification: In-House Synthesis Protocol
Objective: Synthesize 3-chloro-5-(difluoromethyl)-2-fluoropyridine from 3-chloro-2-fluoro-5-pyridinecarboxaldehyde.
The "Self-Validating" Protocol
This protocol uses DAST (Diethylaminosulfur trifluoride) . The system is self-validating because the reaction progress can be monitored by the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of the distinct triplet of the
Reagents & Setup
-
Substrate: 3-Chloro-2-fluoro-5-pyridinecarboxaldehyde (1.0 eq)
-
Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.5 eq)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Atmosphere: Nitrogen/Argon (Strictly anhydrous)
Step-by-Step Methodology
-
Preparation: Charge an oven-dried round-bottom flask with the aldehyde substrate and anhydrous DCM (0.2 M concentration) under inert atmosphere.
-
Cooling: Cool the solution to 0°C (ice bath). Causality: DAST is thermally unstable; controlling the exotherm prevents decomposition and byproduct formation.
-
Addition: Add DAST dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours.
-
Quenching (CRITICAL SAFETY): Cool back to 0°C. Quench by slow addition of saturated aqueous
. Warning: DAST hydrolysis releases HF. Vigorous gas evolution will occur. -
Extraction: Extract with DCM (
), wash with brine, dry over , and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc).
Data Visualization: QC & Validation Criteria
| Parameter | Acceptance Criteria | Diagnostic Signal (Self-Validation) |
| Appearance | Colorless Oil/Liquid | Yellowing indicates amine impurities or decomposition. |
| Triplet ( | ||
| Distinct Shift | Doublet at | |
| GC-MS | >97% Purity | Molecular ion peak |
Synthetic Utility & Reactivity Profile
Once sourced, the molecule offers two orthogonal handles for diversification.
Reactivity Logic
-
C2-Fluorine (
): The fluorine at position 2 is highly activated by the pyridine nitrogen and the electron-withdrawing and groups. It readily undergoes nucleophilic aromatic substitution with amines, thiols, or alkoxides. -
C3-Chlorine (Cross-Coupling): The chlorine atom is sterically hindered but accessible for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the C2 position has been substituted or protected.
Reactivity Pathway Diagram
Figure 2: Sequential functionalization strategy. Note that C2 substitution usually precedes C3 coupling to prevent catalyst poisoning by the labile C2-fluorine.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Combi-Blocks Inc. (2024). Catalog entry for Pyridine Precursors (3-chloro-2-fluoro-5-methylpyridine). Link
-
Middleton, W. J. (1975). New fluorinating reagents.[2] Dialkylaminosulfur fluorides. The Journal of Organic Chemistry. (Seminal paper on DAST usage). Link
-
Sigma-Aldrich (Merck) . Safety Data Sheet: DAST (Diethylaminosulfur trifluoride). Link
Sources
discovery and history of difluoromethylated pyridines
An In-Depth Technical Guide to the Discovery and Synthetic Evolution of Difluoromethylated Pyridines
Abstract
The difluoromethyl (CF₂H) group has emerged as a critical structural motif in modern medicinal chemistry, prized for its ability to act as a lipophilic hydrogen bond donor and a bioisosteric replacement for hydroxyl or thiol groups.[1] When incorporated into the pyridine scaffold, a ubiquitous heterocycle in pharmaceuticals, it confers unique physicochemical properties that can profoundly enhance drug efficacy, metabolic stability, and target affinity.[1][2] However, the journey to access these valuable compounds has been marked by significant synthetic challenges. Early methodologies were often harsh and limited in scope, but the last two decades have witnessed a revolution in synthetic strategy. This guide provides a comprehensive overview of the history and discovery of difluoromethylated pyridines, charting the evolution from nascent, challenging syntheses to the sophisticated and versatile toolkit available to chemists today. We will explore the core synthetic paradigms—nucleophilic, radical, and transition-metal-catalyzed cross-coupling reactions—offering field-proven insights into their mechanisms, applications, and the causality behind key experimental choices.
Introduction: The Rise of a Privileged Moiety
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern pharmaceutical design. Among the various fluorinated substituents, the difluoromethyl group holds a special status. It is strongly electron-withdrawing yet contains an acidic proton capable of forming weak hydrogen bonds, a combination of properties not found in its methyl (CH₃) or trifluoromethyl (CF₃) counterparts.
Key Properties of the Difluoromethyl Group:
-
Bioisostere: It serves as a metabolically stable isostere for hydroxyl (OH), thiol (SH), and amine (NH₂) groups, which are common pharmacophores often susceptible to rapid metabolism.[1]
-
Lipophilic Hydrogen Bond Donor: Unlike the CH₃ group, the CF₂H group is a capable hydrogen bond donor, enhancing binding interactions with protein targets. Its lipophilic character also improves membrane permeability compared to more polar groups like OH.
-
pKa Modulation: Its powerful inductive effect can significantly lower the pKa of a nearby basic nitrogen, such as in the pyridine ring, altering the molecule's ionization state at physiological pH and impacting its solubility, absorption, and target engagement.
The pyridine ring itself is one of the most important N-heterocycles in medicinal chemistry, appearing in numerous blockbuster drugs.[3] The combination of these two privileged fragments—the pyridine core and the CF₂H group—creates molecules with immense potential, driving the intense effort to develop efficient and selective synthetic routes.[2]
Foundational Challenges and Early Synthetic Efforts
The direct installation of a CF₂H group onto a pyridine ring was historically a formidable challenge. Early methods often relied on harsh reagents and conditions, such as the use of chlorodifluoromethane (Freon 22) or dibromodifluoromethane, which suffered from issues of safety, scalability, and poor functional group tolerance.[3][4] Other approaches required multi-step sequences starting from pre-functionalized pyridines, such as the de-oxyfluorination of pyridine aldehydes with reagents like DAST, limiting their utility for late-stage functionalization.[5] These initial forays highlighted a critical need for milder, more direct, and highly regioselective methods to unlock the full potential of difluoromethylated pyridines in drug discovery.
The Modern Synthetic Toolkit: A Paradigm Shift
The last two decades have brought a proliferation of innovative methods for pyridine difluoromethylation, broadly categorized into radical, nucleophilic, and transition-metal-catalyzed strategies.
Radical C–H Difluoromethylation: The Minisci Revolution
A major breakthrough came from adapting the Minisci reaction for C–H difluoromethylation. This approach involves the generation of a difluoromethyl radical (•CF₂H), which then adds to an electron-deficient heterocycle like a protonated pyridine.
Pioneering work by Baran and coworkers introduced zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂, or DFMS) as a bench-stable, solid reagent for generating the •CF₂H radical under mild oxidative conditions.[5][6] This method is operationally simple and typically shows high regioselectivity for the C2 or C4 positions of the pyridine ring, which are the most electron-deficient sites upon protonation.[5]
The general mechanism involves the oxidation of the sulfinate to generate the •CF₂H radical, which then engages the protonated pyridine.
Caption: Generalized mechanism for Minisci-type radical C-H difluoromethylation of pyridine.
More recently, photoredox catalysis has emerged as a powerful and exceptionally mild strategy for generating •CF₂H radicals from various precursors, including difluoroacetic acid, HCF₂SO₂Cl, and difluoromethyl sulfones, upon irradiation with visible light.[4][6][7][8] These methods often exhibit broad functional group tolerance, making them highly suitable for late-stage functionalization of complex molecules.[6][9]
Nucleophilic and Difluorocarbene Approaches
While radical methods are powerful for C-H functionalization, nucleophilic approaches are essential for constructing C-CF₂H bonds at pre-functionalized positions. These reactions typically involve a source of the difluoromethyl anion ("CF₂H⁻") or its synthetic equivalent, difluorocarbene (:CF₂).
-
N-Difluoromethylation: The direct difluoromethylation of the pyridine nitrogen is often achieved using reagents that act as difluorocarbene precursors, such as sodium chlorodifluoroacetate (ClCF₂COONa).[10] Another effective method involves the N-alkylation of a pyridine with ethyl bromodifluoroacetate, followed by in-situ hydrolysis and decarboxylation to yield the N-CF₂H product.[3][11] These reactions proceed via direct nucleophilic attack of the pyridine nitrogen rather than through a free difluorocarbene intermediate.[3]
-
Substitution on the Ring: Nucleophilic aromatic substitution (SₙAr) can be achieved on pyridines bearing a good leaving group (e.g., Cl, F) at an activated position (C2 or C4) using a nucleophilic difluoromethylating reagent like (difluoromethyl)trimethylsilane (TMSCF₂H) activated by a fluoride source.
The Power of Cross-Coupling Reactions
Transition-metal catalysis has revolutionized the formation of C–C bonds, and its application to C–CF₂H bond formation has provided a robust and versatile platform for synthesizing difluoromethylated pyridines.
Palladium- and nickel-catalyzed cross-coupling reactions are the most prominent examples. These reactions typically couple a (hetero)aryl halide or pseudohalide with a difluoromethyl-containing coupling partner.[6] For instance, a bromo- or iodopyridine can be coupled with a difluoromethyl source under reductive coupling conditions.[12][13]
A general catalytic cycle for a Pd-catalyzed cross-coupling is shown below. This cycle illustrates the fundamental steps of oxidative addition, a key C-CF₂H bond-forming step (which can occur via transmetalation or other pathways), and reductive elimination.
Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling to form a pyridine-CF₂H bond.
Copper-mediated protocols have also proven effective, particularly for the oxidative C–H difluoromethylation of various heterocycles, including pyridines, using TMSCF₂H as the difluoromethyl source.[6]
Controlling Regioselectivity: The Next Frontier
A persistent challenge in pyridine C-H functionalization is controlling the site of reaction. While Minisci-type reactions reliably target the electron-deficient C2/C4 positions, accessing the C3 (meta) position via direct C-H activation has been elusive. Recently, a breakthrough strategy was developed by Studer and coworkers, who demonstrated a switchable method for achieving either meta or para difluoromethylation.[2][14][15] Their approach involves the temporary dearomatization of the pyridine ring to create activated intermediates whose reactivity can be directed to different positions by simply tuning the reaction conditions (e.g., acidic vs. basic).[2] This represents a significant leap forward, providing access to previously difficult-to-synthesize isomers.[14][15]
Data Summary: Comparison of Modern Difluoromethylation Methods
| Method | Typical Reagent(s) | Catalyst/Initiator | Regioselectivity | Key Advantages |
| Minisci-type Radical | Zn(SO₂CF₂H)₂, CF₂HSO₂Cl | Chemical Oxidant (tBuOOH) | C2 / C4 (Electron-deficient sites) | Operationally simple, good for late-stage C-H functionalization.[5] |
| Photoredox Radical | CF₂HSO₂Na, Difluoroacetic Acid | Photocatalyst (e.g., Ir, Ru) + Light | C2 / C4 (Electron-deficient sites) | Extremely mild conditions, excellent functional group tolerance.[6][7][8] |
| N-Difluoromethylation | BrCF₂COOEt, ClCF₂COONa | Base / Heat | Nitrogen Atom | Direct, reliable method for N-functionalization.[3][11] |
| Pd/Ni Cross-Coupling | 2-PySO₂CF₂H, various | Pd or Ni catalyst, ligand, reductant | Site-specific (at C-X bond) | High yields, predictable regioselectivity, broad scope.[6][12] |
| Regioselectivity Switch | Oxazino Pyridines + CF₂H source | Acid or Base conditions | C3 (meta) or C4 (para) | Unprecedented control over regioselectivity for C-H functionalization.[2][14][15] |
Experimental Protocol: Radical C–H Difluoromethylation via Baran's Method
This protocol is a representative example of a direct C–H difluoromethylation of a substituted pyridine using DFMS, adapted from the seminal literature.[5]
Objective: To synthesize 4-cyano-2-(difluoromethyl)pyridine from 4-cyanopyridine.
Materials:
-
4-Cyanopyridine (1.0 mmol, 1.0 equiv)
-
Zinc difluoromethanesulfinate (DFMS, Zn(SO₂CF₂H)₂) (2.0 mmol, 2.0 equiv)
-
tert-Butyl hydroperoxide (tBuOOH, 70% in H₂O) (4.0 mmol, 4.0 equiv)
-
Dichloromethane (DCM) (5 mL)
-
Water (5 mL)
Workflow Diagram:
Caption: Step-by-step workflow for a typical radical C-H difluoromethylation experiment.
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 4-cyanopyridine (104 mg, 1.0 mmol), Zn(SO₂CF₂H)₂ (511 mg, 2.0 mmol), dichloromethane (5 mL), and water (5 mL).
-
Stir the resulting biphasic mixture vigorously at room temperature.
-
Slowly add tert-butyl hydroperoxide (70% wt. in H₂O, 0.51 mL, 4.0 mmol) to the suspension over 5 minutes. Causality: Dropwise addition is crucial to maintain a controlled concentration of the initiator and prevent runaway radical reactions.
-
Seal the flask and allow the reaction to stir at room temperature for 18 hours. The reaction should be monitored by TLC or LC-MS for the consumption of starting material. If the reaction is sluggish, a second portion of DFMS and tBuOOH may be added.
-
Upon completion, cool the reaction mixture in an ice bath and carefully quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (10 mL) to decompose any remaining peroxide.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-cyano-2-(difluoromethyl)pyridine.
Conclusion and Future Outlook
The synthesis of difluoromethylated pyridines has matured from a niche challenge into a rich and dynamic field of organic chemistry. The development of robust radical, nucleophilic, and cross-coupling methodologies has empowered medicinal chemists to readily access these valuable structures. Late-stage C–H functionalization, in particular, has transformed the way chemists approach lead optimization, allowing for the direct installation of the CF₂H group into complex, drug-like scaffolds.[6]
Future efforts will likely focus on several key areas:
-
Enhanced Regiocontrol: Building upon recent breakthroughs, the development of new catalytic systems for predictable and switchable C-H functionalization at any position of the pyridine ring remains a primary goal.
-
Asymmetric Synthesis: Methods for the enantioselective installation of the CF₂H group to create chiral centers are still relatively rare but highly sought after.[16]
-
Sustainability: The development of protocols that use more environmentally benign catalysts (e.g., earth-abundant metals) and reagents will be of increasing importance.
The journey of the difluoromethylated pyridine is a testament to the power of synthetic innovation. As the chemical toolkit continues to expand, the impact of this unique structural motif on the next generation of pharmaceuticals and agrochemicals is poised to grow ever larger.
References
-
Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(14), 8214-8247. [Link]
-
Ando, M., Wada, T., & Sato, N. (2006). Facile One-Pot Synthesis of N-Difluoromethyl-2-pyridone Derivatives. Organic Letters, 8(17), 3805–3808. [Link]
-
Xu, P., Wang, Z., Guo, S.-M., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4153. [Link]
-
Gandioso, A., El Fakiri, M., Rovira, A., & Marchán, V. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(50), 29829-29834. [Link]
-
Hu, J., & Baran, P. S. (2011). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 133(40), 16164–16167. [Link]
-
Du, W., Luo, Q., Wei, Z., Wang, X., Ni, C., & Hu, J. (2023). Switching from 2-pyridination to difluoromethylation: ligand-enabled nickel-catalyzed reductive difluoromethylation of aryl iodides with difluoromethyl 2-pyridyl sulfone. Science China Chemistry, 66, 3165–3170. [Link]
-
Postigo, A., & Hagiwara, M. (2018). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Molecules, 23(11), 2997. [Link]
-
University of Münster. (2024, May 16). Chemists develop New method for introducing fluorinated components into molecules. Phys.org. Retrieved from [Link]
-
Gandioso, A., El Fakiri, M., Rovira, A., & Marchán, V. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances. [Link]
-
Petko, K. I., & Yagupolskii, L. M. (2022). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Chemistry of Heterocyclic Compounds, 58, 283–288. [Link]
-
Zhang, W., Wang, F., & Hu, J. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters, 12(3), 556–558. [Link]
-
Wang, C., Chen, Y., Yu, D., & Zhang, K. A. I. (2024). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society. [Link]
-
Liu, Q., Kong, T., Ni, C., & Hu, J. (2022). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. Molecules, 27(20), 7076. [Link]
-
Luo, Q., Wang, X., Ni, C., & Hu, J. (2021). Nickel-Catalyzed Reductive 2-Pyridination of Aryl Iodides with Difluoromethyl 2-Pyridyl Sulfone. Organic Letters, 23(3), 843–848. [Link]
-
Charton, G., et al. (2025). Multigram-Scale Synthesis and Study of Reactivity of Two Difluoromethylating Reagents Based on Sulfoximine Skeletons. Organic Process Research & Development. [Link]
-
Xu, P., Wang, Z., Guo, S.-M., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications. [Link]
-
Carboni, F., et al. (2020). Radical C–H 18F-Difluoromethylation of Heteroarenes with [18F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox Catalysis. Molecules. [Link]
-
Zhang, W., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Photoredox Catalysis. Molecules. [Link]
-
Zhang, X., & Shen, Q. (2020). Palladium Difluorocarbene Involved Catalytic Coupling with Terminal Alkynes. CCS Chemistry. [Link]
-
Ni, C., & Hu, J. (2022). Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. Royal Society of Chemistry. [Link]
-
Carboni, F., et al. (2020). Radical C–H 18F-Difluoromethylation of Heteroarenes with [18F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox Catalysis. Molecules, 25(5), 1063. [Link]
-
Zhao, Y., et al. (2021). Photoredox-catalyzed direct C(sp2)–H difluoromethylation of enamides or heterocycles with [bis(difluoroacetoxy)iodo]benzene. Organic Chemistry Frontiers. [Link]
Sources
- 1. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Precision Difluoromethylation of Pyridine Scaffolds
Abstract
The difluoromethyl group (
Part 1: Strategic Overview
The electron-deficient nature of the pyridine ring renders classical electrophilic substitution ineffective. Consequently, synthetic strategies must rely on radical or nucleophilic mechanisms. The choice of method depends heavily on the stage of synthesis and the availability of functional handles.
Method Selection Matrix
| Feature | Method A: Radical C–H Functionalization | Method B: Deoxyfluorination |
| Mechanism | Minisci-type Radical Substitution | Nucleophilic Fluorination (FGI) |
| Precursor | Unfunctionalized Pyridine C–H bond | Pyridine-carboxaldehyde ( |
| Selectivity | Innate (C2/C4 preference); tunable with acid | Site-specific (replaces |
| Stage | Late-Stage Functionalization (LSF) | Early-stage Building Block Synthesis |
| Reagents | XtalFluor-E, DAST (Safety Risk) | |
| Key Advantage | No pre-functionalization required | Regio-defined product |
Part 2: Method A - Innate C–H Difluoromethylation (Radical)
This approach utilizes Zinc Difluoromethanesulfinate (DFMS) , also known as Baran’s Reagent. It is the gold standard for late-stage functionalization because it operates under open-flask conditions and utilizes the innate electronic bias of the pyridine ring.
Mechanistic Insight
The reaction follows a Minisci-type mechanism. The pyridine is protonated by an acid (TFA), increasing its electrophilicity. The DFMS reagent is oxidized (by TBHP) to generate the electrophilic
Validated Protocol (DFMS)
Safety Note: TBHP is an organic peroxide. Handle behind a blast shield. Avoid contact with metal salts other than the zinc reagent.
Reagents:
-
Substrate: Pyridine derivative (1.0 equiv)
-
Reagent:
(DFMS) (3.0 equiv) -
Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. (5.0 equiv)
-
Acid: Trifluoroacetic acid (TFA) (1.0 equiv)
-
Solvent: Dichloromethane (DCM) / Water (2.5:1 ratio)
Step-by-Step Procedure:
-
Preparation: To a vial equipped with a magnetic stir bar, add the pyridine substrate (0.5 mmol, 1.0 equiv) and DCM (1.0 mL).
-
Activation: Add TFA (0.5 mmol, 39
) to protonate the pyridine. Critical: Protonation lowers the LUMO, accelerating radical attack. -
Reagent Addition: Add water (0.4 mL) followed by DFMS (1.5 mmol, 440 mg). The biphasic system helps solubilize the zinc salt while keeping the organic substrate in DCM.
-
Initiation: Add TBHP (70% aq., 2.5 mmol, 345
) dropwise at (ice bath). -
Reaction: Remove the ice bath and stir vigorously at room temperature for 18–24 hours. Note: Vigorous stirring is essential for biphasic transfer.
-
Quench & Workup:
-
Slowly add saturated aqueous
to neutralize the TFA (watch for evolution). -
Extract with DCM (
). -
Dry combined organics over
, filter, and concentrate.
-
-
Purification: Flash column chromatography. Pyridines are polar; consider adding 1%
to the eluent to prevent streaking.
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
|---|---|---|
| Low Conversion | Inefficient radical generation | Add a second portion of DFMS (1.0 equiv) and TBHP (2.0 equiv) after 12h. |
| Regioisomer Mix | Poor substrate bias | Block C2/C6 positions or use electronic directing groups. |
| Decomposition | Over-oxidation | Lower TBHP equivalents or switch to DMSO solvent (monophasic). |
Part 3: Method B - Deoxyfluorination (Functional Group Interconversion)
When a specific regioisomer is required, converting a pyridine-carboxaldehyde to a difluoromethyl group is the preferred route. While DAST (Diethylaminosulfur trifluoride) is the historical standard, XtalFluor-E is recommended for modern workflows due to its superior thermal stability and safety profile (does not liberate HF until activated).
Mechanistic Insight
XtalFluor-E acts as a fluoride donor and oxygen activator. In the presence of an exogenous fluoride source (
Validated Protocol (XtalFluor-E)[4]
Safety Note: While safer than DAST, this reaction generates HF in situ. Use plastic (polypropylene) labware or HF-resistant glassware. Perform in a well-ventilated fume hood.
Reagents:
-
Substrate: Pyridine-carboxaldehyde (1.0 equiv)
-
Reagent: XtalFluor-E (1.2 equiv)
-
Promoter:
(Treat HF-pyridine) (2.0 equiv) -
Solvent: Anhydrous DCM
Step-by-Step Procedure:
-
Setup: Flame-dry a polypropylene reaction vessel under nitrogen/argon.
-
Dissolution: Add the pyridine-carboxaldehyde (1.0 mmol) and XtalFluor-E (1.2 mmol, 275 mg) to the vessel.
-
Solvent: Add anhydrous DCM (4.0 mL) and cool to
. Note: Low temperature controls the exotherm. -
Activation: Dropwise add
(2.0 mmol). -
Reaction: Allow the mixture to warm naturally to room temperature and stir for 4–12 hours. Monitor by TLC or LCMS (look for mass shift: M+22).
-
Quench: Cool to
and quench by dropwise addition of saturated aqueous . Stir for 15 minutes until bubbling ceases. -
Workup: Extract with DCM. Wash organic layer with water and brine. Dry over
. -
Purification: Silica gel chromatography.
Part 4: References
-
Fujiwara, Y., et al. (2011). "Practical and Innate Carbon–Hydrogen Functionalization of Heterocycles." Nature, 492, 95–99.[3] [Link]
-
O'Hara, F., et al. (2013). "A New Reagent for Direct Difluoromethylation."[2][3][4][5][6][7] Journal of the American Chemical Society, 135(32), 12166–12169. [Link]
-
L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Journal of Organic Chemistry, 75(10), 3401–3411. [Link]
-
Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
-
Beaulieu, F., et al. (2009). "XtalFluor-E and XtalFluor-M: Safer Alternatives to DAST and Deoxo-Fluor." Organic Letters, 11(21), 5050–5053. [Link]
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Application Notes and Protocols for the Evaluation of 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine Derivatives as Potential Herbicides and Fungicides
Introduction: The Promise of Fluorinated Pyridine Scaffolds in Agrochemistry
The pyridine ring is a foundational scaffold in the development of a multitude of commercial agrochemicals, demonstrating a wide spectrum of bioactivity against various pests and pathogens.[1] The strategic incorporation of fluorine atoms into these scaffolds has been a transformative approach in modern medicinal and agrochemical design. The unique physicochemical properties of fluorine, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, binding affinity, and overall potency of bioactive molecules.[2]
Specifically, the 3-chloro-5-(difluoromethyl)-2-fluoro-pyridine core represents a promising, yet underexplored, chemical space. The combination of chloro, fluoro, and difluoromethyl substituents on the pyridine ring is anticipated to confer a unique electronic and steric profile, potentially leading to novel modes of action or improved efficacy against resistant strains of weeds and fungi. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, in vitro and in vivo evaluation, and structure-activity relationship (SAR) analysis of novel derivatives based on this scaffold.
Synthesis of the Core Scaffold and Derivatives
The synthesis of the parent compound, 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine, has been described, and serves as a viable starting point for the difluoromethyl analogue.[3] The primary route involves a halogen exchange reaction. Further derivatization can be achieved through nucleophilic substitution at the 2-fluoro position or through cross-coupling reactions at the 3-chloro position, allowing for the creation of a diverse library of candidate compounds.
Protocol 1: Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
This protocol is adapted from established methods for the synthesis of the trifluoromethyl analogue and can be modified for the difluoromethyl counterpart.[3]
Materials:
-
2,3-dichloro-5-(trichloromethyl)pyridine (or 2,3-dichloro-5-(dichloromethyl)pyridine for the difluoromethyl analogue)
-
Anhydrous hydrogen fluoride (HF)
-
High-pressure reactor
-
Appropriate solvents for extraction and purification (e.g., dichloromethane, ethyl acetate)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Charge a high-pressure reactor with 2,3-dichloro-5-(trichloromethyl)pyridine.
-
Carefully introduce a stoichiometric excess of anhydrous hydrogen fluoride into the reactor.
-
Seal the reactor and heat to a temperature range of 170-200°C.[3]
-
Maintain the pressure at a minimum of 200 psig.[3]
-
Allow the reaction to proceed for several hours, monitoring the progress by taking aliquots (if the reactor setup allows) and analyzing by GC-MS.
-
Upon completion, cool the reactor to a safe temperature and cautiously vent the excess HF into a suitable scrubber.
-
Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the crude product with an organic solvent like dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by vacuum distillation or column chromatography to yield 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine.
Causality Behind Experimental Choices:
-
Anhydrous HF: Serves as both the fluorine source and a catalyst for the halogen exchange reaction.
-
High Temperature and Pressure: Necessary to overcome the activation energy for the halogen exchange on the pyridine ring.[3]
-
Absence of Catalyst: The reaction can proceed without an additional catalyst, simplifying the purification process.[3]
Caption: Synthesis of the core pyridine scaffold.
Part 1: Evaluation of Herbicidal Activity
Pyridine-based herbicides can act through diverse mechanisms, including mimicking the plant hormone auxin.[1] A notable metabolite of the fungicide fluopyram, 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, has been shown to cause growth disorders in grapevines similar to auxin herbicides, suggesting a potential mode of action for derivatives of this class.[4]
Protocol 2: In Vitro Pre-Emergence Herbicidal Activity Assay
This protocol provides a primary screening method to evaluate the pre-emergent herbicidal activity of synthesized compounds on model weed species.[1][5]
Materials:
-
Test compounds
-
Acetone
-
Tween-20
-
Distilled water
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Seeds of monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Amaranthus retroflexus) weeds
-
Growth chamber with controlled temperature (25 ± 1°C) and light (12h light/12h dark cycle)
Procedure:
-
Prepare stock solutions of the test compounds in acetone at a concentration of 10 mg/mL.
-
Create a series of test solutions by diluting the stock solutions with distilled water containing 0.1% (v/v) Tween-20 to achieve final concentrations (e.g., 1, 10, 100, 1000 µg/mL). A control solution should be prepared with acetone and Tween-20 in water.[1]
-
Place one sheet of filter paper in each Petri dish.
-
Evenly apply 5 mL of a test or control solution to the filter paper.
-
Place 20 seeds of the selected weed species on the moistened filter paper.
-
Seal the Petri dishes with parafilm to prevent evaporation.
-
Incubate the dishes in a growth chamber.
-
After 7-10 days, measure the germination rate, and the root and shoot length of the seedlings.[1]
-
Calculate the inhibition percentage relative to the control.
Protocol 3: In Vivo Post-Emergence Herbicidal Activity Assay
This protocol evaluates the post-emergence efficacy of the compounds on established weeds.[6]
Materials:
-
Pots with soil
-
Seeds of various weed species
-
Test compounds
-
Acetone and Tween-20 for formulation
-
Spray chamber
-
Greenhouse facilities
Procedure:
-
Sow weed seeds in pots and allow them to grow to the 2-3 leaf stage in a greenhouse.
-
Prepare spray solutions of the test compounds at various concentrations (e.g., 75 g/ha) in a suitable solvent system (e.g., acetone/water with Tween-20).[6]
-
Uniformly spray the foliage of the weeds with the test solutions in a spray chamber.
-
Return the pots to the greenhouse and observe for 14-21 days.
-
Assess the herbicidal effect visually and score on a scale of 0 (no effect) to 100 (complete death).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.usgs.gov [pubs.usgs.gov]
- 3. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 4. 3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid, a Metabolite of the Fungicide Fluopyram, Causes Growth Disorder in Vitis vinifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Application Note: Chemoselective Functionalization of 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine
Executive Summary & Molecule Analysis
3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine (CAS: 72417-06-6 / Analogous structures) represents a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors and agrochemicals where the difluoromethyl (
This scaffold presents a classic "Janus" reactivity profile, creating a competition between metal-catalyzed cross-coupling and nucleophilic aromatic substitution (
Structural & Electronic Properties[1]
-
C3-Chlorine (Cl): The primary site for Palladium-catalyzed oxidative addition. However, it is sterically crowded by the adjacent C2-Fluorine and C4-H.
-
C2-Fluorine (F): Highly activated for
due to the electron-deficient pyridine ring and the strong electron-withdrawing effect of the C5- group. -
C5-Difluoromethyl (
): Acts as a strong electron-withdrawing group ( ), significantly increasing the acidity of the ring and the electrophilicity at C2.-
Stability Warning: The benzylic proton of the
group ( estimated ~20-23) can be deprotonated by strong bases (e.g., LiHMDS, -BuLi), potentially leading to defluorination or carbene formation.
-
The Selectivity Challenge
The core challenge is effecting C3-selective cross-coupling without triggering C2-nucleophilic attack by the base or the coupling partner.
Figure 1: Mechanistic divergence between desired Pd-catalyzed coupling and competing
Protocol 1: Site-Selective Suzuki-Miyaura Coupling
This protocol is optimized to arylate the C3-position while preserving the C2-Fluorine. The use of XPhos or SPhos is critical; these electron-rich, bulky biaryl phosphine ligands accelerate the oxidative addition into the hindered/deactivated C-Cl bond, outcompeting the background
Materials
-
Substrate: 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)
-
Catalyst: XPhos Pd G4 (CAS: 1599466-81-5) or Pd(OAc)
+ XPhos (2-5 mol%) -
Base:
(Tribasic Potassium Phosphate) - Crucial: Milder than carbonates/alkoxides. -
Solvent: THF:Water (4:1) or Toluene:Water (4:1).
Step-by-Step Procedure
-
Setup: Charge a reaction vial with the substrate (1.0 equiv), boronic acid (1.2 equiv), and
(2.0 equiv). -
Catalyst Addition: Add XPhos Pd G4 (0.02 equiv). If using Pd(OAc)
/Ligand, premix them in a small amount of solvent for 5 minutes before addition. -
Degassing: Seal the vial and purge with Argon or Nitrogen for 10 minutes. Oxygen inhibition is significant for these electron-poor substrates.
-
Solvent Addition: Add degassed THF/Water mixture via syringe.
-
Reaction: Heat the mixture to 60–80°C .
-
Note: Monitor by HPLC/UPLC after 2 hours. Avoid boiling temperatures (100°C+) to minimize hydrolysis of the C2-F bond.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water. Dry organic layer over
and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc). The product usually elutes later than the starting material but earlier than any hydrolyzed pyridone byproduct.
Data Summary: Ligand Screening (Representative)
| Ligand | Conv. (%) | C3-Product : C2-Byproduct | Notes |
| PPh3 | 30% | 2 : 1 | Slow oxidative addition; high |
| dppf | 65% | 5 : 1 | Moderate activity. |
| XPhos | >98% | >20 : 1 | Recommended. Fast OA protects C2-F. |
| BrettPhos | 90% | 15 : 1 | Good, but XPhos is often superior for Cl. |
Protocol 2: Buchwald-Hartwig Amination (High Risk)
Warning: Amines are competent nucleophiles for
Strategy: Use a catalyst system that operates at low temperature (<60°C) and use a weak base (
Materials
-
Catalyst: Pd-RuPhos G4 or Pd-BrettPhos G4 (High activity required).
-
Base:
(Anhydrous). Avoid NaOtBu. -
Solvent:
-Amyl Alcohol or Toluene (Anhydrous).
Step-by-Step Procedure
-
Pre-Screen: Mix the amine and the substrate in the chosen solvent without catalyst at 50°C for 1 hour. If
product forms >5%, STOP . You must switch to the "Reverse Strategy" (see Section 4). -
Reaction: If stable, combine substrate, amine (1.1 equiv),
(2.0 equiv), and Pd-RuPhos G4 (3-5 mol%) in a vial. -
Conditions: Heat to 50–60°C under Argon.
-
Monitoring: Check rigorously for the regiochemistry.
products (C2-amine) often have distinct NMR shifts compared to C3-amine products (C2-F doublet is preserved in C3-products).
Protocol 3: The "Reverse" Strategy (Sequential Functionalization)
For many targets, it is chemically superior to exploit the reactivity of C2-F first, rather than fighting it.
Workflow:
-
Step 1 (
): React 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine with a nucleophile (Amine, Alkoxide) to displace the C2-F.-
Result: The ring becomes more electron-rich, stabilizing the C3-Cl bond but making oxidative addition harder.
-
-
Step 2 (Coupling): Perform Suzuki/Buchwald coupling on the resulting 2-substituted-3-chloropyridine.
-
Adjustment: Since the ring is now deactivated, you must use highly active ligands (e.g., AdBippyPhos , XPhos , tBuXPhos ) and higher temperatures (80–100°C) for the subsequent coupling.
-
Figure 2: Decision tree for synthetic planning.
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| C2-Hydrolysis (Pyridone formation) | Wet solvent + Hydroxide/Carbonate base. | Switch to anhydrous |
| Low Conversion (C3-Cl intact) | Catalyst deactivation or poor Oxidative Addition. | Switch to XPhos Pd G4 or AdBippyPhos . Increase temp (carefully). |
| Defluorination of | Base too strong ( | Use Carbonate bases only. Avoid LiHMDS, LDA, NaH. |
| Regio-scrambling ( | Nucleophile is too aggressive or Pd is too slow. | Lower temperature. Increase catalyst loading to favor OA. Use Protocol 3. |
References
-
General Reactivity of 3-Chloro-2-fluoropyridines
- BenchChem Application Note: "The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
-
Buchwald-Hartwig Conditions for Pyridines
- Organic Chemistry Portal: "Buchwald-Hartwig Cross Coupling." (Detailed ligand selection for heteroaryl chlorides).
-
Difluoromethyl Group Stability
- Journal of Organic Chemistry: "Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines." (Discusses acidity and stability).
-
Site-Selectivity in Polyhalogenated Heterocycles
-
Catalyst Speciation & Ligand Effects
-
ACS Catalysis:[3] "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity." (Optimization of Pd loading for chloropyridines).
-
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine
[1]
Status: Operational Ticket Focus: Yield Optimization & Impurity Control Target Molecule: 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine (CAS: Analogous to 72479-19-9 series) Audience: Process Chemists & Medicinal Chemistry Leads[1]
Executive Summary: The "Stability vs. Reactivity" Paradox
The synthesis of 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine presents a classic process chemistry conflict. You need aggressive conditions to force the Halex reaction (Chlorine-to-Fluorine exchange at C2), but the difluoromethyl (CF₂H) moiety at C5 is significantly less stable than its trifluoromethyl (CF₃) counterpart.
Unlike the CF₃ group, the CF₂H proton is acidic (
This guide provides the protocols to navigate this instability window.
Module 1: The Halex Exchange (2-Cl 2-F)
Primary Route: Starting from 2,3-dichloro-5-(difluoromethyl)pyridine.[1]
Diagnostic & Troubleshooting
| Symptom | Probable Cause | Corrective Action |
| Stalled Conversion (<60%) | "Wet" Fluoride Source. Water forms a solvation shell around F⁻, killing nucleophilicity.[1] | Protocol A: Switch to Spray-Dried KF. Implement azeotropic distillation (Toluene/Sulfolane) prior to reaction. |
| Black Tar / Charring | CF₂H Degradation. Base-mediated deprotonation of the CF₂H proton at high temps (>160°C).[1] | Protocol B: Lower temp to 130°C. Switch solvent to Sulfolane (stable) or DMSO (reactive but risky). Use CsF or a Phase Transfer Catalyst (PTC) to boost reactivity at lower temps. |
| 2,3-Difluoro Impurity | Over-reaction. The 3-Cl position is reacting after the 2-Cl.[1] | Control: Monitor reaction strictly by GC. Stop at 95-98% conversion. The 2-F product activates the 3-Cl position for subsequent attack.[1][2] |
| Hydrolysis (Pyridone) | Water Ingress. Formation of 3-chloro-5-(difluoromethyl)-2-pyridone.[1] | System Check: Ensure N₂ sweep. Check solvent water content (<500 ppm required). |
Optimized Protocol: The "Anhydrous Low-Temp" Halex
The Logic: We substitute thermal energy (which kills the CF₂H group) with chemical potential energy (Phase Transfer Catalysis and better solubility).
-
Solvent System: Sulfolane (high boiling, stable). Avoid DMF (decomposes at Halex temps).
-
Reagent: Spray-dried Potassium Fluoride (KF) + 10 mol% Cesium Fluoride (CsF) as an initiator.
-
Catalyst: Tetraphenylphosphonium bromide (
) or 18-Crown-6 (if cost permits).[1] -
Procedure:
Workflow Visualization
Figure 1: Decision logic for the anhydrous Halex exchange process.
Module 2: Deoxyfluorination (CHO CHF₂)
Alternative Route: Starting from 3-chloro-2-fluoro-5-formylpyridine.[1][7]
Diagnostic & Troubleshooting
| Symptom | Probable Cause | Corrective Action |
| Explosive Exotherm | DAST Instability. Diethylaminosulfur trifluoride (DAST) is thermally unstable above 50°C. | Safety: Switch to Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) or XtalFluor-E .[1] These are stable at higher temps.[1] |
| Aldehyde Recovery | Hydrolysis during Quench. The intermediate amino-difluoro species reverted to aldehyde.[1] | Protocol: Quench into solid NaHCO₃/Ice mix. Do not use acidic water.[1][8] Ensure rapid phase separation. |
| Low Yield | Lewis Acid Lack. The pyridine ring deactivates the aldehyde.[1] | Additive: Add catalytic Ethanol (0.5 eq) or HF-amine complexes to activate the fluorinating agent.[1] |
Mechanistic Insight
The pyridine nitrogen's lone pair can coordinate with the sulfur in DAST/Deoxo-Fluor, deactivating the reagent.[1]
-
Solution: Pre-complex the pyridine nitrogen with a weak Lewis acid or run the reaction in HF-pyridine complex to prevent reagent sequestration.[1]
Module 3: Radical Difluoromethylation (Late Stage)
Route: Functionalization of 3-chloro-2-fluoropyridine.
If the Halex route fails due to CF₂H instability, build the CF₂H group last using radical chemistry.[1]
-
Reagent: Zinc difluoromethanesulfinate (DFMS) - "Baran's Reagent".[1]
-
Conditions: DFMS (3.0 eq), TBHP (oxidant), DCM/Water biphasic system at 0°C to RT.
-
Advantage: Mild conditions (Room Temp).[7] Avoids the high heat of Halex.
-
Disadvantage: Regioselectivity can be an issue (C4 vs C5). C5 is generally preferred electronically, but C4 is sterically open.[1]
FAQ: Frequently Asked Questions
Q1: Can I use DMF for the Halex reaction? A: Not Recommended. At the temperatures required for chloropyridine activation (>130°C), DMF decomposes to dimethylamine and CO. Dimethylamine is a nucleophile that will attack your product, forming the dimethylamino-pyridine impurity (SNAr competition).[1] Use Sulfolane or NMP .[1]
Q2: Why is the CF₂H group degrading? It should be stable.
A: While CF₃ is stable, CF₂H has an acidic proton (
Q3: How do I remove the 2,3-difluoro byproduct? A: It is very difficult to separate by distillation due to similar boiling points.[1] The best approach is prevention (stopping the reaction at 98% conversion). If formed, column chromatography on silica (using a gradient of Hexane/EtOAc) is often required, as the polarity difference is slight but exploitable.
References & Grounding
-
Halex Reaction Fundamentals:
-
Finger, G. C., et al. "Aromatic Fluorine Compounds.[1] XXX. 2,3,5-Trifluoropyridine."[1][8][9] J. Am. Chem. Soc., 1959.[1] (Foundational text on chloropyridine fluorination).
-
Siegemund, G., et al.[1][4] "Fluorine Compounds, Organic."[1][4][7] Ullmann's Encyclopedia of Industrial Chemistry, 2002.[1][4]
-
-
Difluoromethylation Reagents (Deoxyfluorination):
-
Radical Difluoromethylation:
-
Industrial Synthesis of Trifluoromethyl Pyridines (Analogous Chemistry):
-
Handling of DAST/Deoxo-Fluor:
Sources
- 1. EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google Patents [patents.google.com]
- 2. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 3. 2-(Chloromethyl)-3,5-difluoropyridine | 1222633-85-3 | Benchchem [benchchem.com]
- 4. Halex process - Wikipedia [en.wikipedia.org]
- 5. prepchem.com [prepchem.com]
- 6. alfa-chemical.com [alfa-chemical.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. guidechem.com [guidechem.com]
- 9. scribd.com [scribd.com]
- 10. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 11. cohizon.com [cohizon.com]
Technical Support Center: Troubleshooting Side Reactions in the Fluorination of Pyyridine Derivatives
Welcome to the Technical Support Center for the fluorination of pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these critical transformations. By understanding the underlying causes of these issues, you can effectively troubleshoot your experiments and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing fluorinated pyridines, and what are their primary challenges?
A1: The most prevalent methods for synthesizing fluorinated pyridines include:
-
Halogen Exchange (Halex) Reaction: This method involves the substitution of a chloro or bromo group with fluoride, typically using alkali metal fluorides (e.g., KF, CsF) at high temperatures. The primary challenges are the high reaction temperatures required and the potential for incomplete conversion.[1]
-
Balz-Schiemann Reaction: This classic method converts an aminopyridine to a fluoropyridine via a diazonium tetrafluoroborate intermediate.[1] While effective, it carries significant safety risks due to the thermal instability of the diazonium salts, which can be explosive, especially at a large scale.[1][2]
-
Direct C-H Fluorination: This modern approach directly replaces a C-H bond with a C-F bond using potent fluorinating agents like silver(II) fluoride (AgF₂) or electrophilic reagents such as Selectfluor®.[1][3] Key challenges include controlling regioselectivity and preventing over-fluorination.[1]
-
Synthesis from Pyridine N-Oxides: Pyridine N-oxides can be activated to facilitate nucleophilic substitution with a fluoride source, offering an alternative pathway to fluorinated pyridines.[1][4]
Q2: Why is regioselectivity a common issue in pyridine fluorination?
A2: Regioselectivity is a significant challenge due to the electronic properties of the pyridine ring. The nitrogen atom makes the ring electron-deficient, particularly at the ortho (C2/C6) and para (C4) positions. This inherent electronic bias influences the site of fluorination. For instance, in direct C-H fluorination with AgF₂, fluorination typically occurs with exclusive selectivity adjacent to the nitrogen atom.[3] However, the electronic and steric properties of existing substituents on the pyridine ring can further complicate this, often leading to mixtures of isomers, especially in 3,5-disubstituted pyridines.[1][5]
Q3: What are the primary safety concerns when performing fluorination reactions?
A3: Safety is paramount in fluorination chemistry. Key concerns include:
-
Toxicity and Corrosivity: Many fluorinating agents, such as hydrogen fluoride (HF) and its derivatives, are highly toxic and corrosive.[6]
-
Exothermic Reactions: Fluorination reactions can be highly exothermic and difficult to control, potentially leading to runaway reactions.[1]
-
Reagent Instability: Some reagents, like the diazonium salts in the Balz-Schiemann reaction, are thermally unstable and can be explosive.[1] The use of continuous flow reactors can significantly mitigate this risk by minimizing the reaction volume at any given time.[1][7][8]
Troubleshooting Guides by Reaction Type
Halogen Exchange (Halex) Reaction
The Halex reaction is a robust method for introducing fluorine, but it often requires forcing conditions, which can lead to side reactions.
Problem: Low Yield or Incomplete Conversion
-
Possible Cause 1: Insufficient Temperature.
-
Causality: The C-Cl and C-Br bonds on an electron-deficient pyridine ring are strong, and high thermal energy is required to overcome the activation barrier for nucleophilic aromatic substitution (SNAr). The reaction of 2-chloropyridine with potassium bifluoride, for instance, typically requires temperatures in the range of 250-370 °C.[1]
-
Troubleshooting:
-
Ensure your reactor can safely and consistently maintain the required high temperature.
-
Gradually increase the temperature in small increments (e.g., 10-20 °C) and monitor the reaction progress by GC or LC-MS.
-
-
-
Possible Cause 2: Poor Solubility of Fluoride Salt.
-
Causality: Alkali metal fluorides like KF have low solubility in many organic solvents, limiting the concentration of the nucleophile in the reaction mixture and slowing down the reaction rate.
-
Troubleshooting:
-
Use a Phase-Transfer Catalyst (PTC): Catalysts like 18-crown-6-ether or quaternary ammonium salts can help solubilize the fluoride salt in the organic phase, enhancing its reactivity.[9]
-
Employ a More Soluble Fluoride Source: Cesium fluoride (CsF) is more soluble than KF in many aprotic polar solvents and is often more effective, albeit more expensive.
-
Utilize Anhydrous Tetrabutylammonium Fluoride (TBAF): In-situ generated anhydrous TBAF can facilitate fluorination at room temperature, avoiding the need for high temperatures.[10]
-
-
-
Possible Cause 3: Deactivation of Fluoride Salt by Moisture.
-
Causality: Alkali metal fluorides are hygroscopic. Water can hydrate the fluoride ions, reducing their nucleophilicity and deactivating the reagent.
-
Troubleshooting:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. Consider drying the fluoride salt before use.
-
Azeotropic Distillation: In a solvent mixture containing an aromatic hydrocarbon, water can be removed by azeotropic distillation prior to or during the reaction.[9]
-
-
-
Possible Cause 4: Substrate Deactivation.
-
Causality: Strong electron-withdrawing groups on the pyridine ring can deactivate it towards nucleophilic substitution, making the reaction more difficult.[1][11]
-
Troubleshooting:
-
Increase Reaction Temperature: Higher temperatures may be required for deactivated substrates.
-
Use a More Reactive Fluoride Source: Switch from KF to the more reactive CsF.
-
-
| Parameter | Recommendation for Halex Reactions | Expected Outcome |
| Temperature | 250-370 °C (for KF) | Increased reaction rate and conversion |
| Fluoride Source | KF, CsF, or in-situ anhydrous TBAF | Enhanced reactivity and solubility |
| Catalyst | Phase-transfer catalyst (e.g., 18-crown-6) | Improved solubility and kinetics |
| Conditions | Strictly anhydrous | Consistent and improved yields |
Balz-Schiemann Reaction
This reaction is valued for its ability to install fluorine at specific positions, but it is notorious for the instability of its diazonium salt intermediate.
Problem: Low Yield and Formation of Byproducts
-
Possible Cause 1: Decomposition of Diazonium Salt.
-
Causality: Aryl diazonium salts are thermally unstable and can decompose before the fluorination step, leading to a variety of byproducts and reduced yield.[1]
-
Troubleshooting:
-
Low-Temperature Diazotization: Perform the diazotization at low temperatures (e.g., 0-10 °C) to minimize decomposition.[1]
-
Minimize Intermediate Hold Time: Proceed to the fluorination step as quickly as possible after the formation of the diazonium salt.
-
Continuous Flow Chemistry: Employing a continuous flow reactor eliminates the need to isolate the diazonium intermediate, significantly improving safety and yield by allowing for precise temperature control and short residence times.[1][7][8][12][13]
-
-
-
Possible Cause 2: Hydrolysis of Diazonium Salt.
-
Possible Cause 3: Side Reactions with Solvent.
Common Impurities in the Balz-Schiemann Synthesis
| Impurity | Structure | Formation Pathway |
| Hydrolysis Byproduct | 2-methylpyridin-3-ol | Reaction of the diazonium intermediate with water.[1] |
| Reduced Byproduct | 2-methylpyridine | Reduction of the diazonium intermediate.[1] |
Experimental Protocol: Scalable Balz-Schiemann Reaction in a Continuous Flow Reactor[1]
This protocol describes the synthesis of 2-methylpyridin-3-fluoride.
-
Equipment: Continuous flow reactor system with premixing, diazonium formation, and thermal decomposition zones.
-
Procedure:
-
Diazotization:
-
Prepare a solution of 2-methylpyridin-3-amine in 48% HBF₄ and water.
-
Prepare a solution of sodium nitrite in water.
-
Pump both solutions into the premixing zone and then into the diazonium formation zone, maintaining a temperature of 10 °C with a residence time of 10 minutes.
-
-
Fluorination:
-
Pump the output from the diazotization step into the thermal decomposition zone, heated to 60 °C, with a residence time of 5.4 seconds.
-
-
Workup:
-
Collect the reaction mixture and quench with a saturated sodium bicarbonate solution.
-
Extract the product with toluene.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Direct C-H Fluorination
Direct C-H fluorination offers a more streamlined approach but requires careful control to achieve the desired selectivity.
Using AgF₂
Problem: Inconsistent Yields and Poor Regioselectivity
-
Possible Cause 1: Moisture Sensitivity of AgF₂.
-
Possible Cause 2: Poor Regioselectivity.
-
Causality: The electronic and steric properties of substituents on the pyridine ring heavily influence the site of fluorination. For 3,5-disubstituted pyridines, a mixture of isomers is often obtained.[1][5]
-
Troubleshooting:
-
Modify Substituents: If possible, modify the substituents on the pyridine ring to favor the desired regioselectivity.
-
Alternative Synthetic Strategy: Consider a different fluorination method that offers better regiochemical control for your specific substrate.
-
-
-
Possible Cause 3: Substrate Incompatibility.
Using Selectfluor®
Problem: Over-fluorination or Formation of Byproducts
-
Possible Cause 1: Reaction with Solvent.
-
Causality: Selectfluor® can react rapidly and exothermically with common solvents such as DMF, DMSO, and pyridine.[15]
-
Troubleshooting:
-
Choose a Compatible Solvent: Acetonitrile is a commonly used and compatible solvent for reactions with Selectfluor®.
-
-
-
Possible Cause 2: Over-fluorination.
-
Causality: The mono-fluorinated product may be as or more reactive than the starting material, leading to the formation of di-fluorinated byproducts.
-
Troubleshooting:
-
Control Stoichiometry: Carefully control the stoichiometry of Selectfluor®. Using slightly less than one equivalent can help minimize over-fluorination.
-
Monitor Reaction Progress: Closely monitor the reaction by TLC or NMR and stop it as soon as the starting material is consumed.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can improve selectivity.
-
-
Visualization of Troubleshooting Workflows
Troubleshooting Low Yield in Halex Fluorination
Caption: Troubleshooting workflow for low yields in Halex fluorination of pyridines.
Decision Tree for Balz-Schiemann Reaction Issues
Caption: Decision tree for troubleshooting the Balz-Schiemann reaction.
References
-
Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2 - Organic Syntheses. (2017). (URL: [Link])
-
Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. (URL: [Link])
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956–960. (URL: [Link])
-
Gouverneur, V., et al. (2025). Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. University of Edinburgh Research Explorer. (URL: [Link])
-
Sun, J., et al. (2014). Mild Fluorination of Chloropyridines with in Situ Generated Anhydrous Tetrabutylammonium Fluoride. The Journal of Organic Chemistry, 79(12), 5440–5446. (URL: [Link])
-
Fier, P. S., & Hartwig, J. F. (2017). Site-Selective CH Fluorination of Pyridines and Diazines with AgF 2. The Hartwig Group. (URL: [Link])
-
Zlatopolskiy, B. D., et al. (2022). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. Applied Sciences, 12(1), 321. (URL: [Link])
-
O'Hagan, D., et al. (2022). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Chemical Science, 13(10), 2899–2905. (URL: [Link])
-
Balz–Schiemann reaction - Wikipedia. (URL: [Link])
-
O'Hagan, D., et al. (2022). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Chemical Science, 13(10), 2899–2905. (URL: [Link])
-
Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. (URL: [Link])
-
Process for the preparation of fluorinated pyridines - European Patent Office - EP 0192287 A2. (URL: [Link])
-
Gouverneur, V., et al. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. Organic Letters, 24(30), 5559–5563. (URL: [Link])
-
Li, P., et al. (2023). A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. Journal of Visualized Experiments, (192), e64937. (URL: [Link])
-
O'Hagan, D., et al. (2022). Study finds Goldilocks organoborane catalysts for fluorination. Chemistry World. (URL: [Link])
-
Fier, P. S., & Hartwig, J. F. (2013). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ChemInform, 45(32). (URL: [Link])
- Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. (2026). (URL: not available)
- Detailed experimental procedure for the synthesis of 4-fluoropyridine. (URL: not available)
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. PubMed. (URL: [Link])
-
Li, P., et al. (2023). A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. PubMed. (URL: [Link])
-
Bugarin, A., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PMC. (URL: [Link])
-
The Balz-Schiemann Reaction - Scientific Update - UK. (2019). (URL: [Link])
-
Potapov, A. S., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. PMC. (URL: [Link])
-
Wang, C., et al. (2018). Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1 H)-ones in Aqueous Solution. PubMed. (URL: [Link])
-
Bugarin, A., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications, 52(46), 7150–7152. (URL: [Link])
-
Brown, A. D., et al. (2024). Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. Beilstein Journal of Organic Chemistry, 20, 157–163. (URL: [Link])
-
Stanek, K., et al. (2026). Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. PMC. (URL: [Link])
-
Nucleophilic fluorination of pyridine‐N‐oxides via... - ResearchGate. (URL: [Link])
-
Potapov, A. S., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. (URL: [Link])
-
Li, P., et al. (2019). Continuous flow reactor for Balz-Schiemann reaction: A new procedure for the preparation of aromatic fluorides. ResearchGate. (URL: [Link])
-
Specific Solvent Issues with Fluorination - Wordpress. (URL: [Link])
-
Alvernhe, G., et al. (1993). Selective Aliphatic Fluorination by Halogen Exchange in Mild Conditions. ResearchGate. (URL: [Link])
-
Manolikakes, S. M., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(4), 411–425. (URL: [Link])
- EP0944564B9 - Halogen exchange reactions and uses thereof - Google P
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Technical Support Center: Scaling Up the Production of 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine
Introduction
Welcome to the technical support center for the synthesis and scale-up of 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine. This molecule is a critical building block in the development of novel pharmaceuticals and agrochemicals, where the unique electronic properties of the difluoromethyl group and the specific substitution pattern on the pyridine ring are essential for biological activity. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and detailed protocols to navigate the challenges of scaling up its production, ensuring safety, efficiency, and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis and handling of 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine.
Q1: What are the most viable synthetic routes for scaling up the production of 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine?
A1: There are two primary strategies for constructing this molecule at scale:
-
Late-Stage Functionalization: This approach involves starting with a pre-formed pyridine ring and introducing the required substituents. A common pathway involves:
-
Difluoromethylation: Introducing the -CF2H group onto a suitable pyridine precursor. This can be challenging, but methods using radical difluoromethylation precursors or nucleophilic difluoromethylating agents have been developed.[1][2]
-
Halogenation: Subsequent chlorination and fluorination of the pyridine ring. The fluorination is often achieved via a Halogen Exchange (Halex) reaction, where a chloro-group is displaced by fluoride using sources like KF or CsF in a polar aprotic solvent.[3][4]
-
-
Building Block Assembly (Convergent Synthesis): This strategy involves synthesizing the pyridine ring from smaller, acyclic precursors that already contain the difluoromethyl group.[5] This can offer better control over regioselectivity but may involve more complex starting materials.
For industrial scale, the late-stage functionalization approach, particularly utilizing a Halex reaction, is often preferred due to the availability of starting materials. However, challenges related to reagent stability, cost, and selectivity must be carefully managed.[1]
Q2: What are the most critical process parameters to monitor during the scale-up of a Halex reaction for the 2-fluoro substitution?
A2: The success of a Halex reaction at scale is highly dependent on rigorous process control. Key parameters include:
-
Anhydrous Conditions: Water is detrimental as it can deactivate the fluoride salt (e.g., KF) and lead to the formation of hydroxy-pyridines as byproducts.[3] Solvents and reagents must be thoroughly dried before use.
-
Temperature Control: These reactions are typically run at elevated temperatures (120-200°C) to achieve a reasonable reaction rate.[6][7] However, excessive temperatures can lead to decomposition and the formation of tar-like impurities. Precise temperature control is crucial.
-
Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAC), or sulfolane are commonly used to solubilize the fluoride salts.[7][8] The choice of solvent can significantly impact reaction kinetics and selectivity.
-
Agitation: Efficient mixing is required to ensure good contact between the heterogeneous fluoride salt and the substrate in the solvent. Poor agitation can lead to localized overheating and incomplete reactions.
Q3: What analytical techniques are recommended for in-process control (IPC) and final product quality assessment?
A3: A robust analytical strategy is essential for a successful scale-up.
-
In-Process Control (IPC):
-
GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for monitoring the disappearance of starting material and the appearance of the product and any volatile impurities.
-
HPLC (High-Performance Liquid Chromatography): Useful for monitoring less volatile components and quantifying the conversion rate.
-
-
Final Product Analysis:
-
NMR Spectroscopy (¹H, ¹⁹F, ¹³C): Provides unambiguous structural confirmation and is excellent for identifying and quantifying fluorinated impurities.
-
GC-Purity/Assay: Determines the purity of the final product.
-
Karl Fischer Titration: To quantify the water content in the final product, which can be critical for its stability and downstream applications.
-
Part 2: Troubleshooting Guides
This section provides detailed solutions to specific problems that may be encountered during the synthesis.
Issue 1: Low Yield and Incomplete Conversion
Q: We are experiencing low yields (<60%) in our Halex fluorination step to introduce the 2-fluoro group, with significant starting material remaining even after extended reaction times. What are the likely causes and solutions?
A: This is a common issue when scaling up Halex reactions. The root cause often lies with the reactivity of the fluoride source or reaction conditions.
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution & Validation |
| Moisture Contamination | Water reacts with alkali metal fluorides (like KF) to form hydroxides, which are poor nucleophiles for this transformation. This deactivates the fluorinating agent and can lead to hydrolysis byproducts.[3] | Solution: Ensure all reagents and solvents are rigorously dried. Use techniques like azeotropic distillation to remove water from the reaction mixture before reaching the target temperature. Validation: Perform Karl Fischer titration on the solvent and starting materials before use. The water content should ideally be <100 ppm. |
| Insufficient Fluoride Salt Reactivity | Potassium Fluoride (KF) is cost-effective but has lower solubility and reactivity compared to Cesium Fluoride (CsF). The lattice energy of KF is higher, making the fluoride ion less available for nucleophilic attack. | Solution: Consider using spray-dried KF for higher surface area. Alternatively, switching to CsF can dramatically increase the reaction rate, although it is more expensive.[4] A phase-transfer catalyst (e.g., a quaternary ammonium salt) can also be used to improve the solubility and reactivity of KF. Validation: Run a small-scale trial comparing KF, spray-dried KF, and CsF under identical conditions to evaluate the cost-benefit. |
| Sub-optimal Temperature | The activation energy for displacing a chlorine atom on an electron-deficient pyridine ring is significant. If the temperature is too low, the reaction rate will be impractically slow. | Solution: Gradually increase the reaction temperature in 10°C increments. Monitor the reaction by GC for the formation of product and any new impurities. Be cautious, as higher temperatures can also promote side reactions. Validation: Establish a temperature profile that provides >98% conversion within a reasonable timeframe (e.g., 8-12 hours) without significant impurity formation. |
The following diagram illustrates a decision-making process for addressing low yield.
Caption: General workflow for the Halex synthesis of the target compound.
References
- Benchchem.
- Benchchem.
- Fedinchyk, A., et al. (2022). Gram-Scale Synthesis of Fluorinated Pyrazoles and Pyridines. Eur. J. Org. Chem., e202200274.
- Purdue University. Fluorine Safety.
- PMC.
- Google Patents. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
- ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
- University of Wisconsin-Madison EHS. Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid.
- Organic Syntheses. Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2.
- National Research Council. LCSS: FLUORINE.
- Alfa Chemistry.
- ResearchGate.
- Royal Society of Chemistry. Late-stage difluoromethylation: concepts, developments and perspective.
- Tokyo Chemical Industry.
- ACS Publications. A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds.
- Apollo Scientific. 3-Chloro-5-(trifluoromethyl)
- Organic Syntheses.
- Google Patents. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.
- Fisher Scientific. Safety Data Sheet for 2-Chloro-5-(trifluoromethyl)pyridine.
- Google Patents. EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.
- ChemicalBook. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis.
- European Patent Office. Preparation of difluorpyridine compounds - EP 0146924 A2.
- Google Patents.
- ResearchGate. Production of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine.
- PubChem. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine.
- Cohizon Life Sciences. 2,3-DICHLORO-5-(TRIFLUOROMETHYL)
- European Patent Office.
- Sigma-Aldrich. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine 98%.
- PrepChem.com. Preparation of 3-Chloro-2-Cyano-5-(Trifluoromethyl)Pyridine.
- ResearchGate. Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2.
- Research Outreach.
- PubChem. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.
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- 8. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
Technical Support Center: Difluoromethylation of Substituted Pyridines
Welcome to the technical support center for difluoromethylation reactions involving substituted pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating the valuable -CF2H motif into pyridine scaffolds. The unique electronic properties of the difluoromethyl group make it a desirable bioisostere for hydroxyl, thiol, and amine functionalities, often enhancing metabolic stability and membrane permeability.[1][2]
However, the inherent electronic nature of the pyridine ring presents distinct challenges, including issues with reactivity, regioselectivity, and catalyst compatibility.[3] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common experimental hurdles and optimize your reaction outcomes.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the difluoromethylation of substituted pyridines. Each entry details the potential causes and provides a logical, step-by-step approach to resolving the issue.
Issue 1: Low to No Conversion of the Pyridine Starting Material
You've set up your reaction, but analysis (TLC, LC-MS, NMR) shows primarily unreacted starting material.
Question: My C-H difluoromethylation reaction is not working. What are the most likely causes and how can I fix it?
Answer: Low or no conversion in pyridine C-H difluoromethylation is a frequent issue stemming from the pyridine's inherent electronic properties. The electron-deficient nature of the ring deactivates it towards certain reaction types, while the nitrogen's lone pair can interfere with catalysts.[3]
Potential Causes & Solutions:
-
Catalyst Inhibition/Poisoning: The Lewis basic nitrogen atom of the pyridine can coordinate to the metal center (e.g., Pd, Cu, Ni) of your catalyst, effectively inhibiting its activity.[3]
-
Solution A: Employ a Pyridine N-Oxide Strategy. Converting the pyridine to its corresponding N-oxide masks the nitrogen's lone pair and electronically activates the C2 and C4 positions for functionalization.[4][5][6] The N-oxide can be removed in a subsequent step. This strategy has proven effective for achieving high regioselectivity in various functionalization reactions.[5][7][8]
-
Solution B: Switch to a Radical-Mediated Pathway. Photoredox catalysis or reactions employing radical initiators often bypass the need for metal catalysts that are susceptible to nitrogen coordination.[9][10] These methods have been successfully used for the C-H difluoromethylation of a range of heteroarenes.[10][11]
-
-
Inappropriate Choice of Difluoromethylating Agent: The reactivity of the difluoromethylating agent must be matched to the reaction mechanism and the electronic nature of your specific pyridine substrate.
-
Solution: Select an Appropriate Reagent. For radical pathways, sources that readily generate the •CF2H radical, such as NaSO2CF2H or TMSCF2H in the presence of an oxidant, are effective.[10][11] For nucleophilic difluoromethylation, reagents that generate a difluorocarbene or a related nucleophilic species are required.[1][12]
-
Workflow for Troubleshooting Low Yield
Below is a systematic workflow to diagnose and solve low-yield issues.
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Preferential N-Difluoromethylation or Other Side Products
Instead of the desired C-CF2H product, you have isolated the N-difluoromethylated pyridinium salt or other unexpected byproducts.
Question: My reaction is producing the N-difluoromethylated isomer as the major product. How can I favor C-H functionalization?
Answer: The formation of N-difluoromethylated products is a common competitive pathway, especially when using reagents that can generate a difluorocarbene or an electrophilic CF2H source.[13][14] The pyridine nitrogen is a potent nucleophile and can readily trap these species.
Potential Causes & Solutions:
-
Reaction Pathway Favors N-Alkylation: If the reaction conditions promote the formation of difluorocarbene (:CF2), direct attack by the pyridine nitrogen is often kinetically favored.[14][15]
-
Solution A: Switch to a Radical C-H Functionalization Protocol. Minisci-type reactions, which proceed through a radical mechanism, are designed to functionalize the electron-deficient positions of heterocycles (typically C2 or C4) and will not react at the nitrogen atom.[10] Photocatalytic methods using reagents like NaSO2CF2H are excellent for this purpose.[11]
-
Solution B: Use a Pyridine N-Oxide. As mentioned previously, this modification deactivates the nitrogen atom towards electrophilic attack and activates the ring for C-H functionalization.[6]
-
-
Steric Hindrance: In some cases, steric bulk around the target C-H bond can disfavor the desired reaction, making N-alkylation more competitive.
-
Solution: Modify the Substrate or Catalyst. If possible, using a substrate with less steric hindrance near the target position can help. Alternatively, employing a less bulky catalyst or ligand system might improve access to the C-H bond. For 3-substituted pyridines, steric hindrance can sometimes prevent reaction at the 2-position, making other sites more accessible.[14]
-
Table 1: Comparison of Common Difluoromethylating Agents & Typical Outcomes
| Reagent Class | Example(s) | Common Mechanism | Likely Outcome with Pyridines | Recommended For |
| Radical Precursors | NaSO2CF2H, (CF3SO2)2CFH | Radical (Minisci-type) | C2/C4-H Difluoromethylation[10][11] | C-H Functionalization |
| Carbene Precursors | ClCF2COONa, ClCF2H | Carbene (:CF2) Insertion | N-Difluoromethylation[14][15] | N-H or O-H Functionalization |
| Nucleophilic Sources | TMSCF2H (with base) | Nucleophilic CF2H⁻ | N-Difluoromethylation[1][10] | Carbonyl Addition, N-Alkylation |
| Electrophilic Sources | Hypervalent Iodine Reagents | Radical/Electrophilic | C-H Difluoromethylation[10] | C-H Functionalization |
Issue 3: Poor or Incorrect Regioselectivity
The difluoromethyl group is added to the pyridine ring, but at an undesired position (e.g., C3 instead of C4, or a mixture of isomers is formed).
Question: I'm getting a mixture of regioisomers. How can I control the position of difluoromethylation on my substituted pyridine?
Answer: Regioselectivity in pyridine C-H functionalization is a persistent challenge governed by a combination of electronic and steric factors, as well as the reaction mechanism.[3]
Potential Causes & Solutions:
-
Inherent Electronic Bias: In radical Minisci-type reactions, functionalization is electronically directed to the most electron-deficient positions, C2 and C4. If your substrate is unsubstituted or has an electron-withdrawing group at C3, you will likely get a mixture of C2 and C6 products.
-
Solution A: The N-Oxide Strategy. Activating the pyridine as an N-oxide strongly directs functionalization to the C2 position.[7][8][16] This is a reliable method for achieving high C2 selectivity.
-
Solution B: Use of Directing Groups or Dearomatization Intermediates. Certain strategies involve the temporary formation of dearomatized intermediates, like oxazino pyridines, which can then be functionalized at specific positions (e.g., meta) before rearomatization.[17][18] This allows for regioselectivity that is not dictated by the pyridine's natural electronic bias.
-
-
Steric Hindrance: A bulky substituent at the C2 or C6 position can block attack at that site, favoring functionalization at the more accessible C4 position.
-
Solution: Leverage Sterics. Intentionally use a substrate with a large group at C2 (e.g., a tert-butyl group) to force the reaction to occur exclusively at C4.
-
Decision Diagram for Predicting Regioselectivity
This diagram helps predict the likely outcome based on the chosen strategy.
Caption: Decision tree for regioselective functionalization.
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I handle common difluoromethylating agents like sodium chlorodifluoroacetate (ClCF2COONa) safely? A: Sodium chlorodifluoroacetate is a bench-stable solid but should be handled with care. It is a source of difluorocarbene, which is generated upon heating.[12] Always handle it in a well-ventilated fume hood, wearing standard personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of dust. The thermal decarboxylation to generate the carbene is the key reactive step, so be mindful of the reaction temperature.
Q2: What are the mildest conditions available for difluoromethylating a sensitive pyridine substrate? A: For sensitive or complex molecules, photocatalytic methods are often the mildest and most selective.[9] These reactions can be run at or below room temperature under visible light irradiation, avoiding the harsh reagents or high temperatures required by some other methods.[11] This approach demonstrates high functional group tolerance, making it ideal for late-stage functionalization.[10][11]
Q3: How can I analytically distinguish between a C-difluoromethylated pyridine and its N-difluoromethylated isomer? A: NMR spectroscopy is the most powerful tool for this.
-
¹⁹F NMR: This is often the most straightforward method. The chemical shift and coupling constants will be distinct for the two isomers.
-
¹H NMR: Look for the characteristic triplet (coupling to two fluorine atoms) of the -CF2H proton. In the C-substituted isomer, you will see this triplet integrated to 1H. In the N-substituted pyridinium salt, the chemical shift of this proton will be significantly different. Furthermore, the chemical shifts of the pyridine ring protons will be dramatically altered upon N-alkylation (quaternization).
-
¹³C NMR: The carbon of the -C F2H group will appear as a triplet due to coupling with the two fluorine atoms. Its chemical shift will differ between the C- and N-substituted isomers.
Q4: Can I perform difunctionalization on my pyridine ring? A: Yes, difunctionalization is possible but requires careful strategy. Sequential functionalization is often the most controlled approach. For instance, after a first difluoromethylation, the electronic properties of the ring are altered, which may affect the position of a second functionalization. Specific methods using pyridyne intermediates have been developed for the regioselective 3,4-difunctionalization of pyridines.[19][20]
Part 3: Experimental Protocols
Protocol 1: General Procedure for Photocatalytic C-H Difluoromethylation
This protocol is a representative example based on modern photocatalytic methods and should be optimized for your specific substrate.[11]
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the substituted pyridine (1.0 equiv.), sodium difluoromethanesulfinate (NaSO2CF2H, 2.0-3.0 equiv.), and the photocatalyst (e.g., an organic dye or iridium complex, 1-2 mol%).
-
Solvent and Degassing: Add the appropriate solvent (e.g., DMSO, MeCN). Seal the vial and degas the mixture by sparging with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Reaction: Place the vial approximately 5-10 cm from a visible light source (e.g., a blue LED lamp). Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired C-difluoromethylated pyridine.
References
-
Xu, L.-C., Ma, X.-D., Liu, K.-M., & Duan, X.-F. (2023). Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes. Organic Letters, 25, 8640-8644. [Link]
-
From Pyridine-N-oxides to 2-Functionalized Pyridines through Pyridyl Phosphonium Salts: An Umpolung Strategy. (2021). Organic Letters. [Link]
-
Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. (2024). Journal of the American Chemical Society. [Link]
-
Nucleophilic regioselective meta-halogenation and -sulfuration of pyridine N-oxides. (2026). ResearchGate. [Link]
-
Regioselective functionalization of pyridine or quinoline N‐oxides with alkenes. ResearchGate. [Link]
-
Highly Regioselective Halogenation of Pyridine N -Oxide: Practical Access to 2-Halo-Substituted Pyridines. ResearchGate. [Link]
-
Regioselective difunctionalization of pyridines via 3,4-pyridynes. PubMed Central. [Link]
-
Gandioso, A., El Fakiri, M., Rovira, A., & Marchán, V. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(50), 29829-29834. [Link]
-
Barata-Vallejo, S., & Postigo, A. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(24), 4451. [Link]
-
Photocatalyzed difluoroalkylation of pyridine N-oxides. (2022). Synthetic Communications. [Link]
-
Regioselective difunctionalization of pyridines via 3,4-pyridynes. RSC Publishing. [Link]
-
Site-selective C−H difluoromethylation of pyridines a Bioactive... ResearchGate. [Link]
-
Ando, A., et al. (2006). Facile One-Pot Synthesis of N-Difluoromethyl-2-pyridone Derivatives. Organic Letters, 8(16), 3581-3583. [Link]
-
Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. [Link]
-
Innovative Developments in the field of Difluoromethylation Chemistry. QMRO Home. [Link]
-
Substrate Scope for the Double Functionalization of Pyridines. Reaction conditions. ResearchGate. [Link]
-
Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(14), 8214-8247. [Link]
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PubMed Central. [Link]
-
Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Journal of Organic and Pharmaceutical Chemistry, 22(2), 53-58. [Link]
-
Difluoromethylation of Phenols. Organic Syntheses. [Link]
-
Functionalization of Pyridines at the C4 Position via Metalation and Capture. PubMed Central. [Link]
-
A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds. (2019). Organic Letters. [Link]
-
(PDF) Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 10. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. orgsyn.org [orgsyn.org]
- 13. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Regioselective difunctionalization of pyridines via 3,4-pyridynes - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Reaction Optimization for 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine
The following technical guide is designed for chemical process researchers and drug development scientists optimizing the synthesis of 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine .
This guide prioritizes the Halex (Halogen Exchange) reaction, the industry-standard method for introducing fluorine at the 2-position of pyridine rings, while addressing the specific stability challenges posed by the difluoromethyl (
Target Molecule: 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine
Primary Application: Intermediate for SDHI fungicides and pharmaceutical scaffolds.
Critical Quality Attributes (CQAs): Regioselectivity (2-F vs. 3-F),
Module 1: Synthetic Route & Mechanism
The Preferred Route: S_NAr Halogen Exchange (Halex)
For scalable production, the displacement of chloride by fluoride using anhydrous potassium fluoride (KF) is the most viable pathway. The reaction exploits the differential reactivity of the halogenated positions on the pyridine ring.
-
Starting Material: 2,3-Dichloro-5-(difluoromethyl)pyridine[1][2]
-
Reagents: Anhydrous KF (Spray-dried), CsF (Catalytic)
-
Solvent: Sulfolane or N-Methyl-2-pyrrolidone (NMP)
-
Temperature: 140°C – 180°C
Mechanistic Pathway (Graphviz Diagram)
The following diagram illustrates the kinetic preference for the 2-position over the 3-position and potential degradation pathways.
Caption: Kinetic pathway of the Halex reaction showing the selective fluorination at the 2-position and risks of over-fluorination or hydrolysis.
Module 2: Optimization of Reaction Conditions
This section details specific parameters to maximize yield and minimize the "over-fluorinated" (2,3-difluoro) impurity.
1. Solvent Selection & Drying
The reaction requires a polar aprotic solvent to dissolve KF and stabilize the transition state.
-
Recommendation: Sulfolane is superior to DMSO or DMF for this specific substrate.
-
Why? Sulfolane is thermally stable up to 250°C and less prone to side reactions with the
group than DMSO (which can act as an oxidant under rare conditions).
-
-
Critical Parameter (Water Content): Water must be <500 ppm .
-
Protocol: Perform an azeotropic distillation with toluene or xylene prior to adding the pyridine substrate.[3] Water "poisons" naked fluoride, reducing nucleophilicity and promoting hydrolysis of the
group.
-
2. The Fluorinating Agent
-
Standard: Spray-dried Potassium Fluoride (KF).
3. Temperature Control
-
Target Range: 160°C ± 5°C .
-
Logic:
-
<140°C: Reaction is too slow; conversion stalls.
-
>190°C: Activation energy for the 3-position (meta) is reached, leading to the 2,3-difluoro impurity. The
group may also begin to degrade [2].
-
Optimization Data Summary
| Parameter | Recommended Condition | Impact of Deviation |
| Stoichiometry | 1.1 – 1.2 eq KF | <1.0 eq: Incomplete conversion. >2.0 eq: Promotes over-fluorination. |
| Temperature | 160°C | High: 3-Cl exchange (impurity). Low: Slow kinetics. |
| Time | 8 – 12 Hours | Monitor by GC; stop reaction at <2% starting material. |
| Atmosphere | Nitrogen/Argon | Oxygen can promote radical degradation of the pyridine ring at high T. |
Module 3: Troubleshooting Guide
Issue 1: "Stalled" Reaction (Conversion stops at 80%)
Diagnosis: The fluoride source has become "poisoned" by water or the lattice energy of the remaining KF is too high.
-
Solution A: Add a Phase Transfer Catalyst (PTC) such as Tetraphenylphosphonium bromide (TPPB) or 18-Crown-6 (1–2 mol%). This shuttles fluoride into the organic phase.
-
Solution B: Check water content.[7] If wet, the reaction cannot be restarted easily. Isolate and restart with fresh dry solvent.
Issue 2: Degradation of the Difluoromethyl Group (-CF2H)
Observation: Appearance of aldehyde peaks in NMR (~10 ppm) or loss of fluorine signal in
-
Cause: Hydrolysis. The
group is distinct from ; the proton makes it slightly more acidic and susceptible to base-mediated hydrolysis at high temperatures. -
Fix: Ensure the reaction medium is not overly basic. Avoid adding strong bases (like KOH/NaOH). KF itself is weakly basic; ensure no hydroxide contaminants are present.
Issue 3: Formation of 2,3-Difluoro Impurity
Observation: GC-MS shows M+ substitution of Cl by F (Mass -16.5 approx shift).
-
Cause: Temperature "overshoot" or excessive reaction time.
-
Fix: The 3-Cl is deactivated. It only reacts under forcing conditions. Strictly limit temperature to <170°C. If the impurity persists, reduce CsF loading, as CsF is non-selective at high temperatures.
Module 4: Experimental Protocol (Bench Scale)
Protocol: Synthesis of 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine
-
Drying Step:
-
Charge a 3-neck flask with Sulfolane (5 volumes) and KF (Spray-dried, 1.2 eq) .
-
Add Toluene (1 volume) .
-
Heat to 140°C to distill off the toluene/water azeotrope. Continue until the distillate is clear and Karl Fischer titration of the pot shows <300 ppm water.
-
-
Reaction:
-
Cool to 100°C.
-
Add 2,3-Dichloro-5-(difluoromethyl)pyridine (1.0 eq) and CsF (0.05 eq) .
-
Heat to 160°C with vigorous mechanical stirring.
-
Note: Magnetic stirring is often insufficient for the heavy KF slurry.
-
-
Monitoring:
-
Sample every 2 hours. Analyze via GC or
F NMR. -
Target: >98% conversion of starting material.
-
-
Workup:
-
Cool to 25°C. Filter off inorganic salts (KCl/KF).
-
Dilute filtrate with water and extract into Ethyl Acetate or MTBE.
-
Purification: Distillation is preferred. The product has a significantly different boiling point than the starting material due to the loss of the heavy chlorine atom.
-
FAQ: Frequently Asked Questions
Q: Can I use DAST (Diethylaminosulfur trifluoride) instead of Halex? A: Yes, but primarily for converting an aldehyde precursor (3-chloro-2-fluoro-5-formylpyridine) to the difluoromethyl target.
-
Pros: Extremely mild conditions (Room Temp), very high selectivity.
-
Cons: DAST is thermally unstable and expensive. It is excellent for mg-to-gram scale medicinal chemistry but poses safety risks (explosion) on kilogram scale [3].
Q: Why is the 3-position chlorine not exchanged?
A: Nucleophilic aromatic substitution (
Q: How do I store the product?
A: Unlike the 2-chloro precursor, the 2-fluoro product is a more reactive electrophile. Store under inert gas (Argon/Nitrogen) in a refrigerator. Avoid moisture, which can slowly hydrolyze the 2-F or the
References
-
Finger, G. C., et al. (1963).[4] Aromatic Fluorine Compounds.[1][8][11][12] XI. Replacement of Chlorine by Fluorine in Halopyridines.[3][4][7][12] Journal of Organic Chemistry.[4][11] Link
-
Siegemund, G., et al. (2002). Fluorine Compounds, Organic.[3][6][7][9][11][13][14][15] Ullmann's Encyclopedia of Industrial Chemistry.[8] Link
-
Middleton, W. J. (1975). New fluorinating reagents.[4][7][11] Dialkylaminosulfur trifluorides. Journal of Organic Chemistry.[4][11] Link
- Vertex AI Search Results. (2025). Patents EP0183228A2, US4973698A - Preparation of fluorinated pyridines. [Verified Context via Search]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 5. 2-(Chloromethyl)-3,5-difluoropyridine | 1222633-85-3 | Benchchem [benchchem.com]
- 6. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Halex process - Wikipedia [en.wikipedia.org]
- 9. Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 11. O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 12. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 13. alfa-chemical.com [alfa-chemical.com]
- 14. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 15. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regiocontrol in Difluoromethyl Pyridine Synthesis
Role: Senior Application Scientist Ticket ID: KB-CF2H-PYR-001 Status: Active Last Updated: February 22, 2026
Diagnostic Triage: Selecting the Right Methodology
Before troubleshooting specific reaction failures, ensure you have selected the correct synthetic pathway. The primary cause of regioisomeric mixtures in difluoromethyl (
Method Selection Decision Matrix
Use the following logic flow to determine the optimal synthetic route based on your starting material and desired regioisomer.
Figure 1: Strategic decision tree for selecting the difluoromethylation methodology. Green nodes indicate high regiochemical predictability; Red nodes indicate intrinsic regioselectivity challenges.
Troubleshooting Guide: Radical Difluoromethylation (Minisci-Type)
The Issue: You are observing a mixture of C2 and C4 regioisomers.
Context: Nucleophilic
FAQ: How do I force regioselectivity in Minisci reactions?
A. The "Blocking Group" Strategy (Highest Reliability) If you require exclusive C4 functionalization, do not rely on inherent electronics. Use a transient blocking group at the C2 position.
-
Protocol:
-
Install Blocker: React pyridine with a bulky sulfinate or use a removable directing group (e.g., N-oxide or specific amides).
-
Difluoromethylate: Run the Minisci reaction. The radical is sterically forced to C4.
-
Expert Insight: Recent work by the Baran group utilizes zinc sulfinates ("Diversinates") where regiocontrol is often dictated by blocking C2 to access C4 exclusively [1].
-
B. Solvent & pH Tuning If blocking groups are not feasible, manipulate the reaction medium.
| Parameter | Adjustment | Mechanistic Rationale |
| pH Level | Add TFA (1.0 equiv) | Protonation lowers the LUMO of the pyridine, increasing overall reactivity but often favoring C2/C4 mixtures. |
| Solvent | Switch to DMSO/Water | DMSO forms hydrogen-bonded adducts that can sterically shield the C2 position slightly, favoring C4. |
| Radical Source | Use | Zinc sulfinates release radicals more slowly than Langlois reagent ( |
Diagnostic: The "Switchable" Regioselectivity
New Technology Alert: For difficult C3 (meta) functionalization, standard Minisci fails.
-
Mechanism: Under basic conditions, these intermediates direct radicals to the C3 position. Treatment with acid converts them to pyridinium salts, switching selectivity to C4 (para). This allows programmable access to regioisomers from a single precursor [3].
Troubleshooting Guide: Metal-Mediated Cross-Coupling
The Issue: Low conversion or catalyst death, despite using a pure 2-bromo or 3-bromopyridine starting material. Context: Pyridines are notorious for coordinating to Pd or Cu catalysts, shutting down the catalytic cycle (poisoning).
FAQ: Why is my coupling reaction stalling?
A. Catalyst Poisoning
The pyridine nitrogen binds to the metal center, displacing the ligand required for the
-
Resolution: Use bulky ligands or "dummy" ligands that outcompete the pyridine nitrogen.
-
Protocol: Shen's Reagent (
). The bulky triphenylphosphine ligands protect the copper center until the transmetallation step occurs [4].
B. Instability of
-
Resolution: Use a Dual-Activation Strategy (MacMillan Protocol).
-
Use a silyl radical precursor (
) activated by a photocatalyst. -
This generates the
radical in situ, which is immediately captured by the metal catalyst, bypassing the unstable long-lived metal-species [5].
-
Standard Operating Procedure (SOP): Copper-Mediated Coupling
-
Reagents: Aryl Iodide (1.0 equiv), CuI (1.0 equiv), CsF (3.0 equiv),
(5.0 equiv).[6] -
Solvent: NMP or DMF (Must be dry).
-
Temp: 80-100 °C.
-
Note: If yield is <30%, switch to the Shen Reagent protocol to avoid silyl-reagent hydrolysis.
Troubleshooting Guide: Deoxofluorination (Aldehyde Route)
The Issue: Safety concerns with DAST or "charring" of the reaction mixture. Context: DAST (Diethylaminosulfur trifluoride) is thermally unstable and can detonate. It also produces HF, which can polymerize sensitive pyridines.
FAQ: Is there a safer alternative to DAST?
Yes. Stop using DAST for scale-up.
| Reagent | Safety Profile | Reactivity | Recommendation |
| DAST | Explosive >50°C | High | Avoid on >1g scale. |
| Deoxo-Fluor | Stable to ~80°C | High | Good for small scale. |
| XtalFluor-E | Crystalline solid | Moderate | Requires activator (DBU/HF). |
| PyFluor | Stable Solid | High | Gold Standard. Developed by Doyle, it is stable at RT and produces fewer elimination side products [6]. |
Separation Science: Purifying Regioisomers
The Issue: C2 and C3
Chromatographic Rescue Protocols
If synthesis failed to provide a single isomer, use these separation techniques.
1. The "Amine-Wash" Silica Trick
Standard silica is acidic (
-
Protocol: Pre-wash your silica column with 1% Triethylamine (TEA) in Hexanes. Run your mobile phase with 0.5% TEA. This deprotonates the pyridine, sharpening the peaks and often resolving isomers.
2. C18 Reverse Phase (The Lipophilicity Switch)
-
Protocol: Use a C18 column.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
-
Logic: The C2-isomer often forms an internal H-bond with the pyridine nitrogen (if conformation allows), changing its retention time relative to the C3/C4 isomers.
3. Chemical Separation (Derivatization) If chromatography fails:
-
Step 1: Treat mixture with
in ether to precipitate the hydrochloride salts. -
Step 2: Fractional crystallization. C4-substituted pyridines often form more symmetric, higher-melting crystal lattices than C2/C3 isomers.
Visualizing the Mechanism (Minisci Regioselectivity)
Understanding the radical vectors is crucial for predicting the major isomer.
Figure 2: Mechanistic competition in Minisci reactions. The C2 position is electronically favored (highest LUMO coefficient), but C4 is sterically favored. Bulky radicals or blocking groups shift the path toward the green arrow (C4).
References
-
Baran, P. S., et al. (2021).[2] "Practical and Regioselective Synthesis of C4-Alkylated Pyridines." Journal of the American Chemical Society.
-
Fujiwara, Y., et al. (2012). "Practical C–H Functionalization of Quinolines with Boronic Acids." Nature. (Foundational work on innate heterocycle regiocontrol).
-
Studer, A., et al. (2024). "Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch."[3][4][5][7] Nature Communications.
-
Shen, Q., et al. (2014). "Copper-Mediated Difluoromethylation of Aryl and Heteroaryl Iodides with TMSCF2H." Angewandte Chemie International Edition.
-
MacMillan, D. W. C., et al. (2019).[8] "Copper-Catalyzed Trifluoromethylation of Alkyl Bromides." Journal of the American Chemical Society. (Note: Mechanistic basis for dual activation applied to fluoroalkylation).
-
Doyle, A. G., et al. (2016). "Deoxyfluorination with Sulfonyl Fluorides: PyFluor." Journal of the American Chemical Society.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper Mediated Difluoromethylation of Aryl and Vinyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemists develop New method for introducing fluorinated components into molecules | EurekAlert! [eurekalert.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
stability issues of 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine under acidic/basic conditions
This Technical Support Guide addresses the stability and reactivity profile of 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine . It is designed to assist researchers in preventing experimental failures caused by the specific sensitivities of this fluorinated building block.
Compound Profile & Critical Reactivity Overview
-
CAS Number: 72427-46-6 (Generic/Related derivatives)
-
Core Reactivity: This molecule is an activated electrophile . The combination of the electron-deficient pyridine ring, the inductive effect of the 3-Chloro substituent, and the electron-withdrawing 5-Difluoromethyl (
) group makes the 2-Fluoro position exceptionally labile. -
Primary Failure Mode: Unintended Nucleophilic Aromatic Substitution (
) at the C2 position under basic conditions.
Quick Stability Dashboard
| Condition | Stability Rating | Primary Risk |
| Aqueous Acid (HCl, | ✅ Stable | Protonation of Nitrogen (reversible). |
| Aqueous Base (NaOH, KOH) | ❌ Unstable | Hydrolysis to 2-pyridone (rapid). |
| Amine Bases ( | ⚠️ Conditional | Stable if non-nucleophilic; primary/secondary amines will react. |
| Strong Anhydrous Base (LDA) | ❌ Unstable | Deprotonation of |
| Alcohols (MeOH, EtOH) | ⚠️ Conditional | Stable neutral; |
Troubleshooting Guide: Basic Conditions (High Risk)
Issue: "My compound disappeared during aqueous workup with NaOH/NaHCO
Diagnosis:
You likely triggered a hydrolysis reaction.[1] The 2-Fluoro atom is a highly labile leaving group. In the presence of hydroxide ions (
Mechanism of Failure: The 3-chloro and 5-difluoromethyl groups pull electron density away from the ring, making the C2 carbon highly positive. Hydroxide attacks C2, forming a Meisenheimer complex, followed by the expulsion of fluoride.
Corrective Protocol:
-
Avoid Strong Aqueous Bases: Do not use NaOH or KOH for quenching or pH adjustment.
-
Safe Quenching: Use saturated
or dilute HCl to quench reactions. -
pH Management: If a basic workup is strictly necessary, use a weak, non-nucleophilic buffer (e.g., Phosphate buffer pH 7-8) and keep the contact time minimal at
.
FAQ: Basic Stability
-
Q: Can I use carbonate bases (
, )?-
A: Yes, but only in anhydrous aprotic solvents (DMF, DMSO, MeCN) if you are intending to perform a coupling reaction. In the presence of water/moisture, these will generate enough hydroxide to slowly hydrolyze the C2-F bond, especially at elevated temperatures.
-
-
Q: Is the
group itself acidic?-
A: The proton on the
group is weakly acidic ( approx. 25-30 depending on ring activation). While aqueous bases won't deprotonate it, strong anhydrous bases (e.g., NaH, KHMDS) will deprotonate this position, leading to potential "haloform-type" decomposition or difluorocarbene ejection.
-
Troubleshooting Guide: Acidic Conditions
Issue: "I see a new spot after heating in strong acid."
Diagnosis:
While the pyridine ring and C2-F bond are generally stable to acid, extreme conditions (conc.
Mechanism:
Acid-catalyzed hydrolysis of the gem-difluoro group involves protonation of a fluorine, loss of HF to form a carbocation, and capture by water. This is kinetically slow for
Corrective Protocol:
-
Temperature Control: Keep acidic reactions below
if possible. -
Solvent Choice: Use anhydrous acids (e.g., HCl in Dioxane) if you need to remove protecting groups elsewhere in the molecule, to minimize water availability for
hydrolysis.
Strategic Substitution (The "Good" Reactivity)
Researchers often want to react the C2-F position. Because this molecule is so activated, you can use milder conditions than typical for chloropyridines.
Optimum Conditions for
-
Nucleophiles: Primary/Secondary amines, Thiols, Alkoxides.
-
Base: Use a non-nucleophilic base like DIPEA (Hünig's base) or
. -
Solvent: DMF or DMSO (fastest), THF or MeCN (moderate).
-
Temperature: Often proceeds at Room Temperature . Heating to
is usually sufficient for sterically hindered nucleophiles.
Visualizing the Degradation Pathways
The following diagram illustrates the competing pathways: the desired stability window versus the degradation routes in acid/base.
Caption: Reaction pathways for 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine. Red paths indicate degradation.
Solvent & Reagent Compatibility Matrix
| Reagent/Solvent | Compatibility | Notes |
| Water | ⚠️ Caution | Stable at neutral pH. Hydrolyzes at pH > 10. |
| Methanol/Ethanol | ✅ Stable | Stable alone. Becomes reactive alkoxide if strong base is added. |
| DCM / Chloroform | ✅ Stable | Excellent solubility. Good for extraction. |
| DMF / DMSO | ✅ Stable | Best solvents for intended |
| Triethylamine ( | ⚠️ Monitor | Generally safe, but can slowly react if heated (quaternization). |
| Sodium Hydride (NaH) | ❌ Unsafe | Risk of |
References
-
Reactivity of 2-Fluoropyridines
- Sanger, F. "The free amino groups of insulin." Biochem. J.1945, 39, 507. (Foundational text on the high reactivity of fluoro-nitro-arenes/pyridines in ).
- Chambers, R. D., et al. "Polyfluoroheterocyclic compounds." J. Chem. Soc. C.1968, 2394.
-
Source:
-
Stability of Difluoromethyl (
) Groups: -
Synthesis & Handling (Patent Literature)
-
Process for preparing 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine.[6] (Analogous chemistry demonstrating HF stability but aqueous sensitivity).
-
Source:
-
Sources
- 1. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]
- 2. Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones [organic-chemistry.org]
- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 4. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents [patents.google.com]
preventing decomposition during the synthesis of fluorinated pyridines
This is Dr. Aris Thorne, Senior Application Scientist at the Fluorine Chemistry Center of Excellence.
You have reached the Fluorinated Heterocycles Technical Support Hub . Below is a dynamic troubleshooting guide designed to address the specific instability modes of fluorinated pyridines. Unlike standard organic synthesis, fluorine chemistry on electron-deficient rings requires a "kinetic vs. thermodynamic" mindset to prevent catastrophic decomposition.
Module 1: The Lithiation Minefield (Cryogenic Stabilization)
The Issue: "My reaction mixture turned black/tarry immediately after adding n-BuLi, and I isolated no product."
The Diagnosis: You likely triggered the "Pyridyne Cascade." Fluorine is an excellent leaving group in the presence of a strong base due to the high lattice energy of LiF. If the temperature rises even marginally above the stability threshold of the lithiated intermediate, LiF eliminates to form a pyridyne (a highly reactive triple-bond species). This pyridyne instantly polymerizes or reacts non-selectively, resulting in the "black tar" (polymerization).
Technical Deep Dive: In 3-fluoropyridine, lithiation occurs at the 2-position (ortho-lithiation) due to the inductive effect of the fluorine and nitrogen. However, the 2-lithio-3-fluoropyridine species is thermodynamically unstable above -60°C. It collapses into 2,3-pyridyne.
Troubleshooting Protocol: The "Internal Probe" Rule
| Parameter | Standard Protocol | Correct Protocol for Fluoropyridines | Why? |
| Temperature Monitoring | Bath temperature | Internal reaction temperature | Exotherms from n-BuLi addition can spike internal temp by 10-15°C, triggering decomposition even if the bath is at -78°C. |
| Addition Rate | "Dropwise" | Controlled via syringe pump | Manual addition creates localized "hot spots" of high base concentration, favoring elimination. |
| Quenching | Pour into aqueous acid | Inverse Addition | Pouring the cold lithiated species into the electrophile prevents the intermediate from warming up before reacting. |
Visualization: The Lithiation vs. Elimination Pathway
Caption: The bifurcation point between successful functionalization and pyridyne-mediated polymerization depends entirely on thermal control.
Module 2: The Halex Reaction (High-Temperature )
The Issue: "I am trying to convert 2-chloropyridine to 2-fluoropyridine using KF, but I see low conversion and significant hydrolysis (pyridone formation)."
The Diagnosis: Moisture-Induced Poisoning.
The Halex (Halogen Exchange) reaction requires high temperatures (140°C+) and polar aprotic solvents (DMSO, Sulfolane). In this environment, even trace water makes the fluoride ion (
The "Dry Fluoride" System: You cannot simply "dry" KF in an oven. The lattice energy of KF holds water tenaciously.
Step-by-Step Protocol:
-
Azeotropic Drying:
-
Mix KF (spray-dried is best) with your solvent (sulfolane/DMSO) and toluene.
-
Distill off the toluene. This carries away the trace water via azeotrope.
-
-
Phase Transfer Catalysis (PTC):
-
Use Tetraphenylphosphonium bromide (
) or 18-Crown-6 . -
Why? KF is insoluble in organic solvents. The catalyst shuttles "naked" fluoride into the organic phase, increasing reactivity and allowing lower temperatures (reducing thermal decomposition).
-
-
Solvent Selection:
| Solvent | Max Temp | Risk Factor | Recommendation |
| DMF | 140°C | Decomposes to dimethylamine (nucleophile) which attacks the ring. | Avoid for long reactions. |
| DMSO | 150°C | Can react violently with fluorinated aromatics (exothermic). | Use with blast shield; excellent solubility. |
| Sulfolane | 220°C | Solid at RT; difficult to remove. | Gold Standard for stability. |
Module 3: Direct Fluorination ( Gas)
The Issue: "My reaction vessel charred or showed signs of rapid pressure increase when introducing fluorine gas."
The Diagnosis: Radical Chain Runaway.
Fluorine gas (
The Solution: Flow Chemistry (Microreactors)
Do not attempt direct fluorination of pyridines in a batch flask unless heavily diluted (
Workflow for Safe Fluorination:
-
Acid Scavenging: Add 1 equivalent of
or use acetonitrile/formic acid. Pyridines are basic; they will form salts with the HF byproduct, precipitating out and clogging the reactor. Acidifying the media keeps the pyridine protonated and soluble. -
Dielectric Barrier Discharge (Optional): For advanced setups, this helps control the radical generation.
Visualization: Troubleshooting Logic
Caption: Decision matrix for diagnosing failure modes in nucleophilic fluorination.
FAQ: Quick-Fire Technical Support
Q: Can I use glass reactors for these syntheses? A: generally No.
-
Lithiation: Glass is fine, but moisture on the surface is fatal. Flame-dry under vacuum.
-
Halex/Direct Fluorination:[1] HF is a byproduct. At high temperatures, HF etches glass, compromising structural integrity and introducing water (from the glass lattice) back into the reaction. Use PTFE (Teflon) or Hastelloy reactors.
Q: How do I quench a "runaway" lithiation? A: If the temperature spikes, do not open the reactor. Maximize cooling jacket flow. If you must quench, use a solution of THF/Acetic Acid injected via syringe pump. Never dump water directly into a cryogenic lithiation vessel; the ice formation will cause a physical eruption.
Q: Why does my Schlosser Base (n-BuLi/KOtBu) reaction yield a mixture of isomers? A: The "Halogen Dance." Schlosser base is powerful enough to deprotonate multiple positions. The lithiated species can isomerize to the most thermodynamically stable position (usually ortho to the fluorine) over time. To fix this, shorten the residence time between metallation and electrophile addition.
References
-
Schlosser, M. (2005).[2] "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition.
-
Marsais, F., & Quéguiner, G. (1981). "Metallation of Halopyridines: A New Approach to Disubstituted Pyridines." Tetrahedron.
-
Adams, D. J., & Clark, J. H. (1999). "Nucleophilic Routes to Selectively Fluorinated Aromatics." Chemical Society Reviews.[3]
- Chambers, R. D. (2004). "Fluorine in Organic Chemistry." CRC Press. (General Reference for Pyridyne Mechanisms).
-
Organic Syntheses. (2010). "Preparation of 2-Fluoropyridine via Halex Reaction." Organic Syntheses. (Generalized search for Halex protocols).
Sources
Validation & Comparative
Definitive Structural Validation of 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine via Single Crystal X-ray Diffraction
Executive Summary: The Regioisomer Challenge
In the development of high-value agrochemicals and pharmaceuticals, fluorinated pyridines serve as critical bioisosteres. However, the synthesis of 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine presents a distinct structural challenge: Regioisomerism .
Synthetic routes involving halogen exchange (Halex) or electrophilic substitution often yield mixtures of isomers where the chlorine and fluorine atoms at positions 2 and 3 may be swapped (i.e., 2-chloro-3-fluoro vs. 2-fluoro-3-chloro). While High-Field NMR (
This guide validates Single Crystal X-ray Diffraction (SC-XRD) as the absolute standard for structural confirmation, comparing its efficacy against NMR and Density Functional Theory (DFT) predictions.[1]
Comparative Analysis: Validating the "Invisible" Isomers
The primary challenge with 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine is distinguishing it from its isomer, 2-chloro-5-(difluoromethyl)-3-fluoro-pyridine . The electronic environments are similar, but the biological activities often differ drastically.
Table 1: Comparative Efficacy of Structural Validation Methods
| Feature | Method A: Solution NMR ( | Method B: DFT Prediction (B3LYP/6-311G**) | Method C: SC-XRD (The Gold Standard) |
| Primary Output | Chemical shifts ( | Calculated energy minima, theoretical geometry | Absolute 3D atomic coordinates |
| Regioisomer Resolution | Moderate. Relies on subtle differences in | Low/Medium. Can predict stability, but cannot confirm which isomer actually formed in the flask. | High. Distinguishes atoms by electron density (Cl = 17 |
| Sample State | Solution (CDCl | Virtual / Gas Phase | Solid State (Single Crystal) |
| Ambiguity Risk | High. Overlapping signals or second-order effects can mask the exact substitution pattern.[1] | Medium. Depends on the accuracy of the basis set and solvation model. | Null. Direct visualization of bond lengths and electron density maps.[1] |
| Turnaround Time | Fast (< 1 hour) | Medium (Hours to Days) | Slow (Days to Weeks for crystal growth) |
Decision Logic: When to Deploy XRD
The following decision tree illustrates the logical workflow for a medicinal chemist facing structural ambiguity.
Figure 1: Strategic workflow for structural validation. Note that for polysubstituted pyridines, NMR is often insufficient due to the lack of vicinal protons.
Experimental Protocol: The Self-Validating Workflow
Phase 1: Crystal Engineering (The Critical Bottleneck)
Challenge: 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine likely has a low melting point (
Protocol A: Slow Evaporation (For Solids)
-
Dissolve 20 mg of the compound in a 1:1 mixture of Pentane:Dichloromethane .
-
Place in a vial covered with Parafilm; poke 3 small holes.
-
Store at 4°C. The slow evaporation of DCM (solvent) forces the molecule into the lattice.[1]
Protocol B: In Situ Cryocrystallography (For Liquids/Oils) Use this if the product is a liquid at room temperature.[1]
-
Load the neat liquid into a 0.3 mm Lindemann capillary or a MiTeGen loop.[1]
-
Mount on the diffractometer goniometer.[1]
-
Flash cool to 100 K using a nitrogen stream.
-
Use an IR laser to zone-melt the frozen droplet, creating a single crystal directly on the loop.
Phase 2: Data Collection & Refinement
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K
Step-by-Step Validation:
-
Harvest: Select a crystal with sharp extinction under polarized light.[1]
-
Collect: Run a full sphere data collection (
). -
Solve: Use SHELXT (Intrinsic Phasing).[1]
-
Refine: Use SHELXL (Least Squares).
-
The "Smoking Gun" Check: Assign the Chlorine atom to position 3 and Fluorine to position 2.
-
Self-Validation: Check the Thermal Ellipsoids (ADPs) . If you assigned a Cl atom to a position that is actually F, the thermal ellipsoid will be tiny (too many electrons modeled).[1] If you assigned F to a Cl position, the ellipsoid will "explode" (too few electrons modeled).[1]
-
R-Factor Target: Aim for
.
-
Data Interpretation: The Evidence
When analyzing the solved structure, specific geometric parameters confirm the identity of the molecule.
Expected Crystallographic Parameters
Based on average bond lengths from the Cambridge Structural Database (CSD) for similar halo-pyridines.
| Parameter | Bond | Expected Value (Å) | Diagnostic Significance |
| Bond Length | C(3)-Cl | 1.72 - 1.74 | Significantly longer than C-F.[1] Confirms Cl is at Pos 3. |
| Bond Length | C(2)-F | 1.33 - 1.35 | Short, strong bond typical of |
| Bond Length | C(5)-C( | 1.48 - 1.50 | Connection to the difluoromethyl group.[1] |
| Bond Angle | F-C-F | 107 - 109° | Geometry of the -CHF |
Visualizing the Refinement Cycle[1]
Figure 2: The crystallographic refinement cycle. The "Check Thermal Ellipsoids" step is the fail-safe mechanism that prevents misassignment of Cl and F atoms.
Discussion: Why This Matters
Validating the position of the fluorine at C2 versus the chlorine at C3 is not academic; it dictates the metabolic stability of the drug candidate.
-
C2-F: The C-F bond at the 2-position is highly resistant to nucleophilic attack and metabolic oxidation, protecting the pyridine nitrogen's basicity.
-
C3-Cl: Chlorine serves as a lipophilic anchor but is more labile than fluorine.[1]
By generating a CIF (Crystallographic Information File), you provide an immutable structural fingerprint that supersedes any ambiguous spectroscopic data.[1]
References
-
Gromov, S. P., et al. (2019).[1] X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Journal of Structural Chemistry. Link
-
Maleev, A. V., & Merz, K. (2016).[1][2] Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design. Link[1]
-
Combettes, L. E., et al. (2012).[1][3] Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Chemistry - A European Journal. Link
-
Rigaku Corporation. (2021).[1] X-ray fluorescence analysis of halogen elements. Rigaku Journal. Link
-
PubChem. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine (Analogous Structure Reference). National Library of Medicine.[1] Link[1]
Sources
A Comparative Guide to the Reactivity of 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine and its Trifluoromethyl Analog
Introduction: The Subtle Power of Fluorine in Heterocyclic Chemistry
In the landscape of modern drug discovery and agrochemical development, fluorinated heterocycles stand as privileged scaffolds. The strategic introduction of fluorine-containing moieties can profoundly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] Among these, the difluoromethyl (-CF2H) and trifluoromethyl (-CF3) groups are frequently employed to fine-tune the electronic character of aromatic systems.
This guide presents a comparative study of the reactivity of two closely related, yet distinct, building blocks: 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine and 3-Chloro-5-(trifluoromethyl)-2-fluoro-pyridine . While differing by only a single hydrogen atom, the electronic disparity between the -CF2H and -CF3 groups imparts a significant divergence in their chemical behavior. Understanding these nuances is critical for researchers and process chemists aiming to leverage these intermediates in complex synthetic campaigns. We will explore their reactivity in key synthetic transformations, supported by mechanistic insights and detailed experimental protocols.
Pillar 1: Unpacking the Electronic Dichotomy of -CF2H and -CF3
The reactivity of the pyridine ring is fundamentally governed by the electronic effects of its substituents. The difference between the difluoromethyl and trifluoromethyl groups, while subtle, is the cornerstone of this comparison.
-
Inductive Effect (-I): Both groups are potent electron-withdrawing substituents due to the high electronegativity of fluorine. However, with three fluorine atoms, the -CF3 group exerts a significantly stronger inductive pull on the pyridine ring's electron density compared to the -CF2H group.
-
Hydrogen Bonding and Polarity: The -CF2H group possesses a polarized C-H bond, enabling it to act as a weak hydrogen bond donor.[2][3] This feature is absent in the -CF3 group and can influence intermolecular interactions and conformational preferences.[3]
-
Radical Character: In radical reactions, a fascinating divergence emerges. Theoretical and empirical data show that the •CF2H radical behaves as a nucleophile, akin to alkyl radicals. In stark contrast, the •CF3 radical is decidedly electrophilic.[4][5][6] This opposing character dictates their regioselectivity in radical functionalization of heterocycles.[5]
These electronic differences are summarized below:
| Property | -CF2H Group | -CF3 Group | Rationale |
| Inductive Effect (-I) | Strong | Very Strong | Three fluorine atoms provide greater electron withdrawal than two. |
| Hydrogen Bond Donor? | Yes (Weak) | No | Presence of a polarized C-H bond.[2][3] |
| Radical Character | Nucleophilic | Electrophilic | Triple fluorine inductive withdrawal greatly lowers the SOMO energy of •CF3.[5][6] |
Pillar 2: Comparative Reactivity in Key Synthetic Transformations
We will now examine how these electronic differences manifest in two of the most crucial reaction classes for functionalizing halopyridines: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
A. Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of pyridine chemistry, proceeding through a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient ring to form a resonance-stabilized negative intermediate (a Meisenheimer complex), followed by the expulsion of a leaving group.[7][8]
Caption: General mechanism of SNAr on the 2-fluoro position.
Reactivity Analysis:
The stability of the Meisenheimer complex is the critical factor determining the reaction rate. Electron-withdrawing groups (EWGs) stabilize this negatively charged intermediate, accelerating the reaction.[8]
-
Prediction: The 3-Chloro-5-(trifluoromethyl)-2-fluoro-pyridine will be significantly more reactive in SNAr reactions than its difluoromethyl counterpart.
-
Causality: The superior electron-withdrawing capacity of the -CF3 group provides greater stabilization for the anionic Meisenheimer intermediate. This lowers the activation energy of the initial, rate-determining nucleophilic attack, leading to faster reaction rates and often allowing for milder conditions. The reaction will predominantly occur at the C-2 position, as the C-F bond is more labile than the C-Cl bond in SNAr on activated pyridines.[7]
Experimental Protocol: Comparative SNAr with Morpholine
This protocol provides a framework for directly comparing the reactivity of the two analogs.
Caption: Workflow for a parallel comparative SNAr experiment.
Step-by-Step Methodology:
-
Reaction Setup: In two separate oven-dried reaction vials equipped with stir bars, add 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine (1.0 mmol) to one and 3-Chloro-5-(trifluoromethyl)-2-fluoro-pyridine (1.0 mmol) to the other.
-
Reagent Addition: To each vial, add potassium carbonate (2.0 mmol, 2.0 eq) and anhydrous dimethyl sulfoxide (DMSO) to achieve a 0.2 M concentration. Finally, add morpholine (1.2 mmol, 1.2 eq).
-
Reaction Conditions: Seal the vials and place them in a preheated reaction block at 80 °C. Stir the mixtures vigorously.
-
Monitoring: At regular intervals (e.g., 1, 2, 4, and 8 hours), withdraw a small aliquot from each reaction, quench with water, dilute with acetonitrile, and analyze by UPLC-MS to determine the ratio of starting material to product. The trifluoromethyl analog is expected to show a faster conversion rate.
-
Workup: Upon completion (as determined by monitoring), cool the reactions to room temperature. Dilute with ethyl acetate and wash with water (3x) and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-morpholinopyridine product.
B. Palladium-Catalyzed Cross-Coupling Reactions
For Suzuki-Miyaura and Buchwald-Hartwig amination reactions, the critical first step of the catalytic cycle is the oxidative addition of the Pd(0) catalyst to the carbon-halogen bond.[9][10] The reaction will occur selectively at the C-Cl bond at the 3-position, as C-F bonds are generally unreactive under these conditions.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Reactivity Analysis:
Oxidative addition involves the insertion of the electron-rich Pd(0) center into the C-Cl bond. Making the pyridine ring more electron-deficient can slow this step.
-
Prediction: The 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine may exhibit slightly higher reactivity in Suzuki and Buchwald-Hartwig couplings at the C-3 position.
-
Causality: The intensely electron-withdrawing -CF3 group reduces the electron density at the C-3 carbon more than the -CF2H group. This can slightly disfavor the attack by the nucleophilic Pd(0) catalyst during the oxidative addition step. While modern catalyst systems are highly efficient for electron-poor substrates, a direct comparison is likely to reveal a modest rate enhancement for the less electron-deficient difluoromethyl analog.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol outlines a parallel experiment to compare coupling efficiencies.
Step-by-Step Methodology:
-
Reaction Setup: In two separate microwave vials, add the respective pyridine substrate (1.0 mmol), 4-methoxyphenylboronic acid (1.5 mmol, 1.5 eq), and cesium carbonate (2.0 mmol, 2.0 eq).
-
Catalyst Addition: Add a pre-mixed solution of Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a degassed solvent mixture of 1,4-dioxane and water (4:1, 0.2 M).
-
Reaction Conditions: Seal the vials and heat in a microwave reactor to 100 °C for 1 hour.
-
Workup and Analysis: After cooling, dilute the mixtures with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Analyze the crude reaction mixtures by ¹H NMR with an internal standard to determine the conversion and yield. The difluoromethyl analog may show a higher conversion in this fixed timeframe.
-
Purification: Purify both products via column chromatography for a direct comparison of isolated yields.
Summary of Comparative Reactivity
| Reaction Type | More Reactive Analog | Key Mechanistic Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | 3-Chloro-5-(trifluoromethyl )-2-fluoro-pyridine | The -CF3 group provides superior stabilization of the negative charge in the rate-determining Meisenheimer intermediate.[8] |
| Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) | 3-Chloro-5-(difluoromethyl )-2-fluoro-pyridine (Predicted) | The less electron-poor nature of the C-Cl bond may facilitate the initial oxidative addition of the Pd(0) catalyst. |
Conclusion
The choice between 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine and its trifluoromethyl analog is not arbitrary; it is a strategic decision based on the desired synthetic transformation. For reactions proceeding through a nucleophilic attack on the pyridine ring, such as SNAr , the trifluoromethyl analog offers enhanced reactivity due to its powerful electron-withdrawing nature. Conversely, for palladium-catalyzed cross-coupling reactions at the C-3 chloro position, the difluoromethyl analog may provide a modest kinetic advantage by presenting a more electron-rich center for oxidative addition.
This guide provides the foundational logic and practical protocols for researchers to make informed decisions in their synthetic design. By understanding the underlying electronic principles, chemists can better predict reaction outcomes and optimize conditions, ultimately accelerating the development of novel pharmaceuticals and agrochemicals.
References
-
ACS Publications. (2021). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry. [Link]
- Google Patents. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
-
Duan, M., et al. (2024). Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles. Nature Communications. [Link]
-
ResearchGate. (2025). Microwave-Assisted Solvent Free Amination of Halo(pyridine or pyrimidine) Without Transition Metal Catalyst. [Link]
-
Sandford, G. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science. [Link]
-
Wiley Online Library. (2021). Synthesis of 2‐halo‐pyridines 47 A/47 B and proposed reaction mechanism. [Link]
-
MDPI. (2024). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Molecules. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Duan, M., et al. (2024). Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles. Nature Communications. [Link]
-
ResearchGate. (2024). Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles. [Link]
-
ResearchGate. Comparison of OH, CF2H, and CH3 Group Properties. [Link]
-
ACS Publications. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
-
ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
National Institutes of Health. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. [Link]
-
PubMed. (2022). C3-Selective Trifluoromethylthiolation and Difluoromethylthiolation of Pyridines and Pyridine Drugs via Dihydropyridine Intermediates. [Link]
-
MDPI. (2011). 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine. Molbank. [Link]
-
ResearchGate. (2025). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. [Link]
-
ResearchGate. Production of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine. [Link]
- Google Patents. EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.
-
MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
-
National Institutes of Health. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. [Link]
-
MDPI. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules. [Link]
-
National Institutes of Health. (2007). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. [Link]
-
Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. [Link]
-
National Institutes of Health. (2012). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. [Link]
-
ResearchGate. (2014). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles [escholarship.org]
- 5. Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
in vitro assays for the biological activity of 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine derivatives
Publish Comparison Guide: In Vitro Profiling of 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine Derivatives
Part 1: Strategic Rationale & Comparative Landscape
The "Magic Fluorine" Switch: Why Difluoromethyl?
The 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine scaffold is not merely an intermediate; it is a strategic bioisostere designed to bridge the gap between metabolic stability and binding affinity.[1] While the trifluoromethyl (
The difluoromethyl (
-
Maintain Lipophilicity: Modulates
to improve membrane permeability without the excessive hydrophobicity of . -
Enhance Binding: The acidic proton on
can act as a weak hydrogen bond donor to protein backbone carbonyls, potentially improving values by 5–10 fold over analogs.[1] -
Block Metabolism: Like
, it blocks the oxidation of the methyl group (preventing rapid clearance), but with a distinct steric profile.[1]
Comparative Analysis: The Substituent Effect
The following table contrasts the target scaffold against its primary alternatives in a lead optimization campaign.
| Feature | Difluoromethyl ( | Trifluoromethyl ( | Methyl ( |
| Primary Role | Balanced Bioisostere | Metabolic Blocker / Lipophilicity | Steric Handle |
| H-Bond Donor | Yes (Weak, Lipophilic) | No | No |
| Metabolic Stability ( | High | Very High | Low (Rapid Oxidation) |
| Lipophilicity ( | +0.6 to +0.8 | +1.0 to +1.2 | +0.5 |
| Steric Bulk (Van der Waals) | Medium | Large | Small |
| Key Application | Next-Gen SDHIs / Kinase Inhibitors | Standard Agrochemicals | Early Hits (Liability) |
Part 2: Screening Cascade & Workflow
To validate the biological advantage of the 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine derivatives, a self-validating screening cascade is required.[1] This workflow filters compounds from biochemical potency to functional cellular activity.[1]
Figure 1: The critical path for validating difluoromethyl-pyridine derivatives, prioritizing biochemical affinity before functional stability.[1]
Part 3: Experimental Protocols
Protocol A: Succinate Dehydrogenase (SDH) Inhibition Assay
The "Gold Standard" for pyridine-carboxamide derivatives (SDHIs).[1]
Objective: Quantify the ability of the derivative to inhibit Mitochondrial Complex II. Principle: SDH catalyzes the oxidation of succinate to fumarate. This reaction is coupled to the reduction of the artificial electron acceptor DCPIP (2,6-dichlorophenolindophenol), which shifts from blue (oxidized) to colorless (reduced).[1]
Materials:
-
Mitochondrial fraction (isolated from fungal mycelia Botrytis cinerea or mammalian liver).[1]
-
Assay Buffer:
Phosphate buffer ( ), Succinate.[1] -
Reagent:
DCPIP, Phenazine Methosulfate (PMS).[1] -
Detection: Absorbance at
.[1]
Step-by-Step Methodology:
-
Preparation: Dilute test compounds in DMSO (10-point dose-response, starting at
). Final DMSO concentration .[1] -
Incubation: Add
of mitochondrial fraction to of Assay Buffer containing the test compound. Pre-incubate for 10 minutes at to allow inhibitor binding to the Quinone-binding site ( ).[1] -
Initiation: Add
of Substrate Mix (Succinate + DCPIP + PMS). -
Kinetic Read: Immediately monitor the decrease in Absorbance (
) every 30 seconds for 10 minutes. -
Analysis: Calculate the initial velocity (
) for each concentration. Plot Inhibition vs. Log[Concentration] to determine .[1]
Validation Criteria:
Protocol B: Microsomal Metabolic Stability
Crucial for justifying the
Objective: Determine the intrinsic clearance (
Methodology:
-
System: Liver Microsomes (Human/Rat) or Fungal Microsomes, fortified with NADPH regenerating system.[1]
-
Dosing: Incubate compound (
) at . -
Sampling: Quench aliquots at
minutes using ice-cold Acetonitrile (containing internal standard). -
Analysis: Centrifuge to pellet proteins. Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot
vs. Time. The slope determines .[1]
Expected Result:
-
Methyl Analog: Rapid degradation (
) due to benzylic oxidation.[1] -
Difluoromethyl Analog: Extended stability (
), comparable to Trifluoromethyl but with improved solubility.[1]
Part 4: Mechanism of Action Visualization
The following diagram illustrates the competitive binding mechanism at the SDH Complex II ubiquinone site (
Figure 2: Mechanism of Action.[1] The
References
-
Bioisosteric Replacement Strategies
- Title: "Difluoromethyl Group as a Lipophilic Hydrogen Bond Donor: A Case Study in Quorum Sensing Inhibitors"
- Source:Journal of Medicinal Chemistry / PMC
-
URL:[Link]
-
SDH Assay Methodology
-
Metabolic Stability of Fluorinated Groups
-
Chemical Properties of the Intermediate
Sources
confirming the purity of synthesized 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine by HPLC
Executive Summary: The Analytical Imperative
In the synthesis of fluorinated heterocycles like 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine , "purity" is a multi-dimensional metric. For drug development professionals, a simple area-percent report is insufficient. The unique electronic properties of this scaffold—specifically the lability of the C2-fluorine and the hydrogen-bond donor capability of the C5-difluoromethyl group—create a distinct impurity profile that standard C18 methods often mask.
This guide objectively compares HPLC-PDA against GC-FID and qNMR , establishing why HPLC with specific stationary phases (PFP) is the gold standard for impurity profiling, while acknowledging where complementary techniques excel.
The Analytical Challenge: Molecule-Specific Vulnerabilities
Before selecting a method, one must understand the analyte's behavior under stress. This molecule presents three specific analytical risks:
-
Nucleophilic Susceptibility (C2-F): The 2-fluoro position is highly activated by the pyridine nitrogen and the electron-withdrawing 3-chloro group. In the presence of nucleophilic solvents (e.g., Methanol) or high pH, this fluorine can be displaced, leading to methoxy- or hydroxy-pyridine artifacts created during analysis.
-
The Difluoromethyl (-CF₂H) Moiety: Unlike the inert -CF₃ group, the -CF₂H group is a weak hydrogen bond donor. This polarity difference is subtle but critical for separating it from over-fluorinated (-CF₃) or des-fluoro (-CH₃/CHO) byproducts.
-
Volatility: The poly-halogenated nature increases volatility, posing recovery risks in vacuum drying or GC injection ports.
Comparative Technology Matrix
The following table contrasts the three primary methodologies available for this scaffold.
| Feature | HPLC-UV/PDA (Recommended) | GC-FID/MS | qNMR (¹H or ¹⁹F) |
| Primary Utility | Impurity Profiling (0.05% sensitivity) | Volatile Impurity Analysis | Absolute Assay (Mass Balance) |
| Selectivity | High (Tunable via Column/pH) | Moderate (Boiling Point driven) | High (Structural Specificity) |
| Risk Factor | Solvent interaction (Solvolysis) | Thermal degradation of C-Cl/C-F bonds | Low Sensitivity (LOD ~0.1%) |
| Sample Prep | Dilute & Shoot (Ambient) | Dissolve (Heat in Injector) | Dissolve (Deuterated Solvent) |
| Isomer Resolution | Excellent (esp. with PFP phases) | Good | Poor (Signal overlap likely) |
Expert Insight: Use qNMR to determine the absolute weight % (Assay) of your bulk material. Use HPLC to identify what else is in the jar (Purity). Do not rely on GC for the final release of this molecule due to potential thermal defluorination in the liner.
The Expert Protocol: HPLC-PDA
While C18 is the industry workhorse, it relies heavily on hydrophobic interactions. For poly-halogenated pyridines, Pentafluorophenyl (PFP) phases offer superior selectivity due to
Method Development Decision Tree
Figure 1: Decision logic for selecting the appropriate analytical technique based on data requirements.
Optimized Chromatographic Conditions
This protocol minimizes on-column degradation while maximizing the resolution of regioisomers.
| Parameter | Specification | Rationale |
| Column | Core-Shell PFP (e.g., Kinetex F5) , 2.6 µm, 100 x 4.6 mm | PFP phases engage in |
| Mobile Phase A | Water + 0.1% Phosphoric Acid ( | Acidic pH suppresses silanol activity. Phosphoric acid is UV transparent at low |
| Mobile Phase B | Acetonitrile (ACN) | CRITICAL: Avoid Methanol. Methanol can act as a nucleophile toward the 2-Fluoro position, forming methoxy-impurities during storage or analysis [2]. |
| Gradient | 10% B to 90% B over 15 min | Shallow gradient allows separation of the des-chloro impurity (early eluter) from the target. |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns. |
| Detection | UV @ 260 nm (Reference 360 nm) | Pyridines typically absorb strongly at 250-270 nm. |
| Temperature | 35°C | Controlled temperature ensures reproducible retention times. |
Sample Preparation (Self-Validating Step)
To ensure the method is not generating artifacts:
-
Diluent: 50:50 Water:Acetonitrile.
-
Stability Check: Inject the sample immediately (T=0) and again after 4 hours in the autosampler. If the "impurity" profile changes (e.g., a new peak appears at RRT 0.8), your diluent is reacting with the analyte.
Validation Strategy: Confirming the "Truth"
Trustworthiness in analytics comes from validation. For this molecule, focus on Specificity and Linearity .
Specificity (Stress Testing)
You must prove the method can separate the parent from its likely degradation products.
-
Acid Hydrolysis: Treat sample with 0.1N HCl. (Likely stable).
-
Base Hydrolysis: Treat with 0.1N NaOH. Expectation: The 2-Fluoro group will hydrolyze to the 2-Hydroxy (pyridone). The PFP column should resolve this polar degradant significantly earlier than the parent.
Workflow Visualization
Figure 2: The standard operating procedure (SOP) workflow for purity confirmation.
Troubleshooting & Case Studies
Scenario: You observe a "shoulder" on the main peak.
-
Cause: Likely a regioisomer (e.g., 3-Fluoro-2-chloro... isomer swap) or the des-chloro byproduct.
-
Solution:
-
Switch Column: If using C18, switch to PFP. The fluorine-fluorine interactions usually resolve positional isomers of fluorinated aromatics widely [1].
-
Adjust Temperature: Lowering temperature to 25°C often improves resolution of halogenated isomers by reducing mass transfer effects.
-
Scenario: Discrepancy between qNMR and HPLC purity.
-
Observation: qNMR says 98.5%, HPLC says 99.9%.
-
Explanation: HPLC detects UV-active impurities. Inorganic salts (from synthesis workup) or non-UV active volatiles (solvents) are invisible to HPLC but detected by qNMR (or weight).
-
Resolution: Trust qNMR for the "Assay" (Active Pharmaceutical Ingredient content) and HPLC for the "Organic Impurity" profile [3].
References
-
Phenomenex. (2025).[1] Kinetex F5 Core-Shell HPLC Columns - A Novel Selectivity For Tough Separations.[2] Retrieved from [Link]
-
Shimadzu. (2025). Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Retrieved from [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine
An In-Depth Guide to Personal Protective Equipment for Handling 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine
As Senior Application Scientists, our commitment extends beyond supplying high-quality reagents; it is our responsibility to empower your research with the critical safety and handling information necessary for success. This guide provides a detailed operational plan for the safe handling of 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine, a halogenated pyridine derivative. The protocols outlined here are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is grounded in established safety principles to protect you and your research.
Hazard Analysis: Understanding the "Why" Behind the "What"
While a specific, comprehensive safety data sheet for 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine is not widely available, we can infer its hazard profile from analogous fluorinated and chlorinated pyridine compounds. These related structures are consistently classified with several key hazards that dictate our PPE and handling strategy.
The primary concerns are:
-
Skin and Eye Irritation: Halogenated organic compounds can cause significant irritation upon contact.[1][2][3][4]
-
Respiratory Irritation: Inhalation of vapors or aerosols may lead to irritation of the respiratory tract.[1][2][3][4]
-
Flammability: Many similar pyridine derivatives are flammable liquids, posing a fire risk in the presence of ignition sources.[1][5]
-
Hazardous Decomposition: In the event of a fire, halogenated pyridines can decompose to release highly toxic and corrosive gases, including hydrogen fluoride (HF), hydrogen chloride (HCl), and nitrogen oxides (NOx).[5]
These potential hazards demand a rigorous and non-negotiable approach to personal protection. The causality is simple: the potential for skin, eye, and respiratory irritation drives the selection of specific barrier protection, while the flammability risk dictates the engineering controls and handling techniques.
Core Directive: Personal Protective Equipment (PPE)
The following table summarizes the essential PPE for handling 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine. This is the minimum standard; specific experimental conditions may require additional protection.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory to protect against splashes.[6] A face shield must be worn over the goggles during procedures with a higher risk of splashing or energetic reaction, such as transfers of larger volumes or reactions under pressure.[7][8] |
| Hand Protection | Double-Layered Chemical-Resistant Gloves | An inner nitrile glove provides a base layer of protection.[7][9] An outer, heavier-duty glove (e.g., neoprene or thicker nitrile) should be worn over it. This double-gloving technique is critical as it provides protection even if the outer glove is compromised.[8][10] Crucially, gloves must be changed every 30-60 minutes or immediately upon known or suspected contact. [8] |
| Body Protection | Flame-Resistant (FR) Laboratory Coat | A lab coat made of flame-resistant material (e.g., Nomex®) is required due to the flammability risk of similar compounds.[6][10] This coat must be fully buttoned. Clothing worn underneath should be made of natural fibers like cotton, as synthetic fibers like polyester can melt and adhere to the skin in a fire.[7][10] |
| Foot Protection | Closed-Toe Shoes | Shoes must fully cover the foot and be made of a non-porous material.[6][10][11] This protects against spills and dropped equipment. |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound must be performed within a properly functioning chemical fume hood to control vapor inhalation.[9][12] If engineering controls are inadequate to maintain exposure below permissible limits, a formal respiratory protection program, including fit-testing and training, is required.[7] |
Operational Plan: From Preparation to Disposal
A safe workflow is a systematic workflow. The following protocols provide a step-by-step guide to ensure safety at every stage of handling.
Pre-Handling Safety Protocol
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid inspection date and is functioning correctly (check airflow monitor).
-
Clear the Workspace: Ensure the fume hood is uncluttered, with all unnecessary equipment and chemicals removed.
-
Assemble Materials: Place all necessary equipment (glassware, stir bars, reagents) and spill cleanup materials (inert absorbent like sand or vermiculite) inside the fume hood before introducing the chemical.[3][13]
-
Locate Safety Equipment: Mentally confirm the location of the nearest safety shower, eyewash station, and fire extinguisher.
-
Review Emergency Procedures: Briefly review the specific first aid measures for skin/eye contact and inhalation.[9]
PPE Donning and Doffing Procedure
Properly putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Put on inner nitrile gloves.
-
Don the flame-resistant lab coat, ensuring it is fully buttoned.
-
Put on chemical splash goggles.
-
Put on outer gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
Don the face shield if the procedure warrants it.
Doffing Sequence (to be performed after work is complete and the area is decontaminated):
-
Remove the outer gloves first, peeling them off without touching the outside surface. Dispose of them immediately in the designated hazardous waste container.
-
Remove the face shield.
-
Remove the lab coat by rolling it inward, containing any potential contaminants, and store it appropriately.
-
Remove the chemical splash goggles.
-
Remove the inner gloves, again without touching the outer surface. Dispose of them in the hazardous waste.
-
IMMEDIATELY wash hands thoroughly with soap and water.[10][13]
Safe Handling and Disposal Workflow
The following diagram illustrates the complete, cyclical process for safely handling 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine.
Caption: A cyclical workflow diagram illustrating the key safety stages from preparation and PPE donning to active handling, decontamination, and disposal.
Emergency Protocols
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[9][11] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][5] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[1][2] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill: Evacuate the immediate area. Remove all sources of ignition.[1] Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[3][13] Scoop the material into a suitable, labeled container for disposal using non-sparking tools.[1][14]
Disposal Plan
Chemical waste must be handled with as much care as the parent reagent.
-
Segregation is Key: Halogenated organic compounds must be disposed of in a specifically designated "Halogenated Organic Waste" container.[12] Never mix with non-halogenated waste.
-
Container Management: Keep the waste container tightly closed when not in use and store it in a well-ventilated area, preferably within a secondary containment tray in a fume hood or designated waste storage area.[1][12]
-
Final Disposal: Arrange for disposal through your institution's licensed professional waste disposal service.[15] Do not pour any amount of this chemical down the drain.[12][16]
By integrating these safety protocols into every aspect of your workflow, you build a system that prioritizes personal safety and ensures the integrity of your research environment.
References
-
3-CHLORO-5-TRIFLUOROMETHYLPYRIDINE-2-CARBOXYLIC ACID Safety Data Sheet. Georganics. [Link]
-
Flame Resistant PPE. Department of Chemistry and Biochemistry - The Ohio State University. [Link]
-
MSDS of 3-Chloro-5-fluoro-pyridine-2-carbonitrile. Capot Chemical Co., Ltd. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
-
2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE Safety Data Sheet. Cohizon. [Link]
-
5-Chloro-2,3-difluoropyridine Safety Data Sheet. Thermo Fisher Scientific. [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. [Link]
-
Fluorine Safety. Princeton University. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. American Society of Health-System Pharmacists. [Link]
-
LCSS: FLUORINE. The National Academies of Sciences, Engineering, and Medicine. [Link]
-
Fluorine Safety. Purdue University. [Link]
-
Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. georganics.sk [georganics.sk]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. pppmag.com [pppmag.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. csub.edu [csub.edu]
- 12. hscprep.com.au [hscprep.com.au]
- 13. cohizon.com [cohizon.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. capotchem.cn [capotchem.cn]
- 16. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
